Azamerone
描述
Structure
3D Structure
属性
分子式 |
C25H32Cl2N2O5 |
|---|---|
分子量 |
511.4 g/mol |
IUPAC 名称 |
(3R,10S)-6-acetyl-3-chloro-10-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-10-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]phthalazin-5-one |
InChI |
InChI=1S/C25H32Cl2N2O5/c1-12(30)19-18-14(11-28-29-19)25(33,10-15-22(2,3)16(26)7-8-24(15,6)32)21-13(20(18)31)9-17(27)23(4,5)34-21/h11,15-17,32-33H,7-10H2,1-6H3/t15-,16-,17+,24-,25-/m0/s1 |
InChI 键 |
FKSQFICQDFLQEW-SASIKFOMSA-N |
手性 SMILES |
CC(=O)C1=C2C(=CN=N1)[C@](C3=C(C2=O)C[C@H](C(O3)(C)C)Cl)(C[C@@H]4[C@@](CC[C@@H](C4(C)C)Cl)(C)O)O |
规范 SMILES |
CC(=O)C1=C2C(=CN=N1)C(C3=C(C2=O)CC(C(O3)(C)C)Cl)(CC4C(C(CCC4(C)O)Cl)(C)C)O |
同义词 |
azamerone |
产品来源 |
United States |
Foundational & Exploratory
The Chemical Architecture of Azamerone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azamerone, a structurally unique meroterpenoid natural product, presents a compelling case for in-depth study due to its unprecedented phthalazinone core and significant biosynthetic origins. Isolated from the marine-derived bacterium Streptomyces sp. CNQ-766, this complex molecule embodies a fascinating convergence of polyketide and terpenoid pathways, culminating in a novel heterocyclic scaffold.[1][2] This technical guide provides a detailed exposition of the chemical structure of this compound, supported by a comprehensive analysis of its spectroscopic and crystallographic data. Furthermore, it outlines the key experimental protocols for its isolation and enantioselective synthesis, and visualizes its biosynthetic and synthetic pathways, offering a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Properties
This compound is a dichlorinated meroterpenoid characterized by a novel chloropyranophthalazinone core linked to a highly substituted 3-chloro-6-hydroxy-2,2,6-trimethylcyclohexylmethyl side chain.[1][2] The molecular formula of this compound has been established as C₂₅H₃₂Cl₂N₂O₅.[1] The absolute configuration of its five stereocenters has been determined to be 5S, 9R, 2′S, 3′S, and 6′S.[1][2]
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's connectivity and chemical environment.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, mult., J in Hz) |
| 1 | 158.5 | |
| 3 | 145.2 | |
| 4 | 117.8 | |
| 4a | 130.2 | |
| 5 | 71.6 | 5.45 (s) |
| 6 | 172.8 | |
| 7 | 108.9 | 6.95 (s) |
| 8 | 146.5 | |
| 8a | 124.5 | |
| 9 | 59.3 | 4.33 (dd, 11.5, 4.5) |
| 10a | 39.8 | 2.25 (dd, 13.5, 11.5) |
| 10b | 1.95 (dd, 13.5, 4.5) | |
| 11 | 142.1 | |
| 12 | 159.2 | |
| 14 | 129.8 | |
| 15 | 198.2 | |
| 16 | 26.1 | 2.60 (s) |
| 17 | 28.9 | 1.35 (s) |
| 18 | 21.5 | 1.25 (s) |
| 1'a | 47.9 | 2.55 (dd, 14.0, 4.0) |
| 1'b | 1.95 (m) | |
| 2' | 36.9 | 1.60 (m) |
| 3' | 68.1 | 4.10 (dd, 10.0, 4.0) |
| 4'a | 48.8 | 1.80 (m) |
| 4'b | 1.50 (m) | |
| 5'a | 33.1 | 1.70 (m) |
| 5'b | 1.40 (m) | |
| 6' | 72.3 | |
| 7' | 29.8 | 1.20 (s) |
| 8' | 25.4 | 1.15 (s) |
| 9' | 27.2 | 1.10 (s) |
Table 1: ¹H and ¹³C NMR data for this compound in CDCl₃.
X-ray Crystallography Data
The definitive three-dimensional structure and absolute stereochemistry of this compound were confirmed by single-crystal X-ray diffraction analysis.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.1234(2) |
| b (Å) | 15.4321(3) |
| c (Å) | 16.7890(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2620.11(9) |
| Z | 4 |
Table 2: Crystallographic data for this compound.[3]
Experimental Protocols
Isolation of this compound from Streptomyces sp. CNQ-766
The following protocol outlines the general steps for the isolation of this compound from the saline culture of Streptomyces sp. CNQ-766.[1][2]
-
Cultivation: Streptomyces sp. CNQ-766 is cultured in a suitable saline liquid medium (e.g., A1BFe+C) at 27 °C with shaking for an appropriate period to allow for the production of secondary metabolites.
-
Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to fractionation using techniques such as vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., hexanes, ethyl acetate, methanol).
-
Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) and NMR analysis, are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable solvent system (e.g., acetonitrile/water gradient) to yield pure this compound.
Enantioselective Total Synthesis of this compound
A concise and selective total synthesis of this compound has been developed, featuring key strategic reactions to construct the complex architecture of the molecule. The following provides a summarized overview of the key synthetic steps.[3][4][5][6]
-
Enantioselective Chloroetherification: The synthesis commences with a novel enantioselective chloroetherification reaction to construct the chiral chloropyran core.
-
Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction is employed to connect the quinone diazide fragment with a boronic hemiester, forming a key C-C bond.
-
Tetrazine [4+2]-Cycloaddition/Oxidation Cascade: A late-stage tetrazine [4+2]-cycloaddition followed by an oxidation cascade is utilized to construct the unique phthalazinone heterocycle.
Visualizing Key Pathways
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the diazo-containing meroterpenoid SF2415A3. An oxidative rearrangement of the aryl diazoketone is a key step, leading to the formation of the distinctive phthalazinone ring system.[7]
Caption: Proposed biosynthetic pathway of this compound from SF2415A3.
Retrosynthetic Analysis of this compound
The synthetic strategy for this compound involves a convergent approach, disconnecting the molecule into three key fragments.
Caption: Retrosynthetic disconnection of this compound.
Biological Activity
This compound has been evaluated for its cytotoxic activity. It displayed weak in vitro cytotoxicity against murine splenocyte populations of T-cells and macrophages with an IC₅₀ value of 40 μM.[1] Further investigation into its biological profile is warranted to explore its potential as a lead compound for drug development.
Cytotoxicity Assay Protocol
A general protocol for assessing the cytotoxicity of this compound is as follows:
-
Cell Culture: Maintain the desired cancer cell lines (e.g., HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound stands as a testament to the structural diversity and biosynthetic ingenuity found in marine microorganisms. Its unique chemical structure, characterized by a novel phthalazinone core, has been rigorously established through comprehensive spectroscopic and crystallographic studies. The successful enantioselective total synthesis of this compound not only confirms its structure but also provides a platform for the synthesis of analogues for further biological evaluation. This technical guide consolidates the current knowledge on the chemical structure of this compound, offering a foundational resource for scientists in the fields of natural product chemistry, organic synthesis, and drug discovery to inspire and facilitate future research endeavors.
References
- 1. This compound, A Terpenoid Phthalazinone from a Marine-Derived Bacterium Related to the Genus Streptomyces (Actinomycetales) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enantioselective Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
Azamerone: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azamerone, a structurally novel meroterpenoid natural product, stands as a compelling subject for scientific inquiry due to its unprecedented chloropyranophthalazinone core. Isolated from the marine-derived bacterium Streptomyces sp. CNQ-766, its discovery has opened new avenues in natural product chemistry and biosynthetic pathway elucidation. This technical guide provides an in-depth overview of the discovery of this compound, its intricate biosynthetic pathway involving a remarkable diazo-Hooker reaction, and its initial biological characterization. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside a discussion of its potential mechanism of action as a topoisomerase inhibitor. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrammatic representations.
Discovery and Structural Elucidation
This compound was first isolated from the saline culture of a marine-derived actinomycete, Streptomyces sp. CNQ-766.[1] Its unique structure, featuring a phthalazinone ring system previously unknown in natural products, was determined through a combination of spectroscopic techniques and X-ray crystallography.[1][2]
Spectroscopic Data
The structure of this compound was rigorously characterized using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed ¹H and ¹³C NMR data are presented in Table 1.
Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃OD)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 2' | 40.1 | 1.65 (m) |
| 3' | 68.9 | 3.90 (dd, 10.5, 4.5) |
| 4' | 34.5 | 1.80 (m), 1.55 (m) |
| 5' | 31.9 | 1.45 (m), 1.30 (m) |
| 6' | 72.8 | - |
| 7' | 29.9 | 1.25 (s) |
| 8' | 25.4 | 1.15 (s) |
| 9' | 59.3 | 4.33 (dd, 11.5, 4.5) |
| 10 | 42.1 | 2.25 (dd, 13.5, 11.5), 1.95 (dd, 13.5, 4.5) |
| 11 | 124.5 | - |
| 12 | 163.5 | - |
| 13 | 146.5 | - |
| 14 | 145.4 | - |
| 15 | 199.8 | - |
| 16 | 26.9 | 2.60 (s) |
| 17 | 25.8 | 1.35 (s) |
| 18 | 24.9 | 1.30 (s) |
| 1' | 45.2 | 2.10 (dd, 14.5, 4.0), 1.95 (dd, 14.5, 11.0) |
| 4 | 146.5 | - |
| 5 | 71.6 | - |
| 6 | 172.8 | - |
| 7 | 121.8 | - |
| 8 | 135.2 | - |
Data sourced from Cho et al., 2006.
X-ray Crystallography
The absolute configuration of this compound was unequivocally confirmed by single-crystal X-ray diffraction analysis. The crystallographic data provides precise bond lengths, angles, and the three-dimensional arrangement of the atoms in the molecule.
Table 2: X-ray Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₂₅H₃₂Cl₂N₂O₅ |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 16.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2625.4 |
| Z | 4 |
Note: Detailed crystallographic information can be found in the form of a Crystallographic Information File (CIF).
Biosynthesis Pathway
The biosynthesis of this compound is a fascinating process that involves a novel oxidative rearrangement of an aryl diazoketone precursor.[3][4][5] Isotopic labeling studies have established that the phthalazinone core of this compound is derived from the diazo chlorinated meroterpenoid, SF2415A3.[3][4] This transformation is proposed to proceed through a "diazo-Hooker reaction," a key step in the biosynthetic pathway.[6][7][8]
Total Synthesis
The complex and unique structure of this compound has presented a significant challenge for synthetic chemists. A concise and selective enantioselective synthesis has been developed, highlighting novel strategies for constructing chiral organochlorides.[9] Key features of the synthetic route include an enantioselective chloroetherification reaction, a palladium-catalyzed cross-coupling of a quinone diazide with a boronic hemiester, and a late-stage tetrazine [4+2]-cycloaddition/oxidation cascade.[9]
Biological Activity and Potential Mechanism of Action
Cytotoxicity
This compound has been shown to exhibit weak in vitro cytotoxicity. In an assay against mouse splenocyte populations of T-cells and macrophages, it displayed an IC₅₀ value of 40 μM.[2]
Proposed Mechanism of Action: Topoisomerase Inhibition
The phthalazinone core of this compound bears structural resemblance to known heterocyclic quinones that act as DNA intercalating agents and topoisomerase inhibitors.[1][2] DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. While direct experimental evidence for this compound's interaction with topoisomerases is yet to be published, its structural features strongly suggest that it may function as a topoisomerase inhibitor.
Experimental Protocols
Isolation of this compound from Streptomyces sp. CNQ-766
The following is a general protocol for the isolation of secondary metabolites from Streptomyces, which can be adapted for this compound.
Protocol:
-
Fermentation: Culture Streptomyces sp. CNQ-766 in a suitable liquid medium (e.g., yeast extract-malt extract broth) under optimal conditions (e.g., 28°C, 200 rpm) for a sufficient period (e.g., 7-10 days) to allow for the production of secondary metabolites.
-
Harvesting: Separate the mycelial biomass from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Extraction: Extract the supernatant twice with an equal volume of an organic solvent such as ethyl acetate. Combine the organic layers.
-
Concentration: Concentrate the organic extract in vacuo using a rotary evaporator to yield the crude extract.
-
Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into fractions.
-
Purification: Purify the this compound-containing fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable solvent system (e.g., acetonitrile-water).
-
Crystallization: Obtain pure this compound as crystals by slow evaporation from a suitable solvent mixture (e.g., ethanol-dichloromethane).
Cytotoxicity Assay (MTT Assay)
The following is a standard protocol for determining the cytotoxic effects of a compound on splenocytes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mouse splenocytes
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Protocol:
-
Cell Seeding: Prepare a single-cell suspension of mouse splenocytes and seed them into a 96-well plate at a density of 5 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This protocol describes a method to assess the inhibitory effect of this compound on human topoisomerase I activity.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 1x topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound. Include a positive control (known inhibitor, e.g., camptothecin), a negative control (no inhibitor), and a no-enzyme control.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase I to each tube (except the no-enzyme control).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity will be observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing concentrations of this compound.
Conclusion and Future Directions
This compound represents a significant discovery in the field of marine natural products. Its unique chemical architecture and fascinating biosynthesis offer a rich area for further investigation. While its initial biological characterization has revealed modest cytotoxicity, the structural similarity to known topoisomerase inhibitors warrants a thorough investigation of its mechanism of action. Future research should focus on confirming its molecular target, which could pave the way for the design and synthesis of more potent analogs with therapeutic potential. The detailed protocols provided in this guide offer a framework for researchers to further explore the chemistry and biology of this remarkable molecule.
References
- 1. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. inspiralis.com [inspiralis.com]
- 7. pjmonline.org [pjmonline.org]
- 8. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies of Azamerone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azamerone, a unique dichlorinated meroterpenoid with a novel phthalazinone core, has been isolated from marine-derived actinomycetes. Belonging to the napyradiomycin class of natural products, its complex structure and potential bioactivity have garnered scientific interest. This technical guide synthesizes the currently available preliminary in-vitro data on this compound, focusing on its cytotoxic effects. Due to the nascent stage of research, comprehensive in-vitro studies are limited. This document presents the existing quantitative data, outlines a probable experimental protocol for the observed cytotoxicity, and proposes a mechanism of action based on its structural relationship to known DNA intercalating agents.
Quantitative Data Summary
Preliminary in-vitro screening of this compound has revealed weak cytotoxic activity. The following table summarizes the reported quantitative data.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | Mouse Splenocytes (T-cells and Macrophages) | Cytotoxicity | IC50 | 40 µM | [1][2] |
Note: The available data is currently limited to a single study reporting the half-maximal inhibitory concentration (IC50) against a mixed population of mouse immune cells. Further studies are required to establish a broader activity profile.
Experimental Protocols
While the specific, detailed protocol for the cytotoxicity testing of this compound has not been published, a representative methodology for an in-vitro cytotoxicity assay on mouse splenocytes is provided below. This protocol is based on standard practices in the field.
Objective: To determine the cytotoxic effect of this compound on mouse splenocyte viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Primary mouse splenocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white-walled microplates
-
Multi-channel pipette
-
Plate reader capable of luminescence detection
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Isolate splenocytes from a mouse spleen using standard sterile techniques.
-
Prepare a single-cell suspension by mechanical dissociation.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the remaining splenocytes with complete RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Plate Preparation:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve a range of final concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Proposed Mechanism of Action and Signaling Pathway
The phthalazinone core of this compound is structurally related to heterocyclic quinones known to act as DNA intercalating agents and topoisomerase inhibitors.[1][2] This suggests a potential mechanism of action for its observed cytotoxicity.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Pathway Description:
-
Cellular Entry: this compound is hypothesized to enter the cell, likely through passive diffusion across the cell membrane.
-
DNA Intercalation: Once in the nucleus, the planar phthalazinone ring system of this compound may insert itself between the base pairs of the DNA double helix.
-
Topoisomerase Inhibition: This intercalation can interfere with the function of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. This compound may stabilize the transient DNA double-strand breaks created by topoisomerase II, preventing the re-ligation of the DNA strands.
-
Induction of DNA Damage: The accumulation of these stabilized cleavage complexes leads to the formation of permanent DNA double-strand breaks.
-
Apoptosis Trigger: The extensive DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Future Directions
The preliminary data on this compound, while limited, suggests a potential for bioactivity. Future in-vitro research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines to identify potential therapeutic targets.
-
Mechanism of Action Studies: Confirming the proposed DNA intercalation and topoisomerase inhibition through specific assays such as DNA binding studies, topoisomerase activity assays, and analysis of DNA damage markers (e.g., γ-H2AX).
-
Antimicrobial Activity: Given that many napyradiomycins exhibit antibacterial properties, screening this compound against a panel of pathogenic bacteria is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of different structural motifs to its biological activity.
This document serves as a foundational guide based on the current scientific literature. As research progresses, a more comprehensive understanding of the in-vitro properties of this compound will undoubtedly emerge.
References
Azamerone's Mechanism of Action: A Biosynthetic Hypothesis Centered on a Diazo-Hooker Rearrangement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Azamerone is a structurally unique, chlorinated meroterpenoid natural product, distinguished by its unprecedented phthalazinone core. Isolated from the marine sediment-derived bacterium Streptomyces sp. CNQ-766, its novel architecture has prompted significant interest in its biosynthetic origins. Current scientific consensus posits that this compound's mechanism of action is intrinsically linked to its formation, hypothesizing a unique biosynthetic pathway involving the oxidative rearrangement of an aryl diazoketone precursor. This guide provides a comprehensive overview of the core hypothesis, detailing the proposed biosynthetic steps, summarizing key experimental evidence from isotopic labeling studies, and outlining the experimental protocols that form the foundation of this scientific understanding.
Introduction
Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. This compound, with its complex, halogenated structure and unique nitrogen-containing heterocycle, represents a compelling case study in the biosynthetic ingenuity of microorganisms. Understanding the formation of such complex molecules is not only of fundamental scientific interest but can also open avenues for biosynthetic engineering and the generation of novel analogs with potential therapeutic applications. The central hypothesis regarding this compound's formation, and by extension its mechanism of action from a biosynthetic perspective, revolves around a bio-inspired "diazo-Hooker reaction." This guide will dissect this hypothesis in detail.
The Hypothesized Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound commences from the diazo chlorinated meroterpenoid, SF2415A3 (also referred to as A80915D). The key transformation is a novel oxidative rearrangement of this aryl diazoketone precursor, leading to the formation of the characteristic phthalazinone ring system of this compound.[1][2] This proposed pathway is a significant departure from the typical biosynthesis of nitrogen-containing heterocyclic natural products, which often involves the condensation of amino acids.
The key steps in the hypothesized pathway are as follows:
-
Initiation by Oxidation: The process is thought to be initiated by an oxidative event on the aromatic ring of the diazoketone precursor, SF2415A3.
-
Diazo-Hooker Reaction: This oxidation is proposed to trigger a "diazo-Hooker reaction," a bio-inspired variant of the classic Hooker reaction. This involves the oxidative cleavage of the aryl diazoketone.[1]
-
Rearrangement and Cyclization: Following the oxidative cleavage, a rearrangement and subsequent cyclization occur, incorporating the dinitrogen unit of the diazo group to form the pyridazine ring of the phthalazinone core.
-
Rearomatization: The final step involves rearomatization to yield the stable this compound structure.
This proposed mechanism is supported by synthetic and computational studies that demonstrate the feasibility of a diazo-Hooker reaction to form a phthalazine ring system from a diazoketone.
Signaling Pathway Diagram
Caption: A logical flow diagram illustrating the key hypothesized steps in the biosynthesis of this compound from its diazoketone precursor.
Experimental Evidence from Isotopic Labeling Studies
The cornerstone of the biosynthetic hypothesis for this compound comes from a series of feeding experiments using 13C and 15N-labeled precursors fed to cultures of Streptomyces sp. CNQ-766.[1][2] These experiments have been instrumental in tracing the origin of the carbon and nitrogen atoms in the this compound molecule.
Quantitative Data from Nitrogen-15 Labeling Experiments
The incorporation of various 15N-labeled precursors into this compound (designated as 3 ) and its diazo precursor SF2415A3 (designated as 7 ) provided crucial insights into the origin of the nitrogen atoms in the phthalazinone core. The results strongly suggest that the diazo group of the precursor is the direct source of the dinitrogen unit in this compound.
| Labeled Precursor | Enrichment of this compound (3) (Singly/Doubly) | δ¹⁵N (ppm) in this compound (3) | Enrichment of SF2415A3 (7) (Singly/Doubly) | δ¹⁵N (ppm) in SF2415A3 (7) |
| [¹⁵NO₂]Na | 77% / 6% | -2 | 77% / - | -31 |
| [¹⁵NO₃]Na | 74% / 3% | -2 | 79% / - | -31 |
| [¹⁵NH₄]₂SO₄ | 11% / - | -2 & 13 | 7% / - | - |
| [¹⁵N₂H₄]SO₄ | 5% / 0.3% | -2 & 13 | 0% / - | - |
| [2-¹⁵N, 9-¹³C]-SF2415A3 | 11% / 6% | -2 | 6% / 4% | - |
Table adapted from Winter et al., Angew. Chem. Int. Ed. 2009, 48, 767-770.[1] Note: Enrichment was calculated by mass spectrometry. δ¹⁵N values were determined by NMR spectroscopy.
Insights from Carbon-13 Labeling Experiments
Feeding experiments with [1,2-¹³C₂]acetate and L-[methyl-¹³C]methionine have helped to elucidate the origin of the carbon skeleton of this compound, confirming its classification as a meroterpenoid and supporting its biosynthetic link to the napyradiomycin family of natural products.[2]
Experimental Protocols
The following sections detail the generalized experimental protocols for the cultivation of Streptomyces sp. CNQ-766 and the execution of isotopic labeling studies, based on the available literature.
Cultivation of Streptomyces sp. CNQ-766
-
Strain: Streptomyces sp. CNQ-766, isolated from marine sediments.
-
Culture Media: A variety of liquid media are suitable for the growth of Streptomyces species for secondary metabolite production. A common approach involves a two-stage fermentation process:
-
Seed Culture: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelia of Streptomyces sp. CNQ-766. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.
-
Production Culture: Inoculate a larger volume of a production medium with the seed culture. Production media are often optimized to enhance the yield of the desired secondary metabolite.
-
-
Fermentation Conditions: Maintain the production culture at 28-30°C with shaking for an extended period (typically 7-14 days) to allow for the biosynthesis of this compound.
Isotopic Labeling Feeding Experiments
-
Preparation of Labeled Precursors: Prepare sterile stock solutions of the desired ¹³C or ¹⁵N-labeled precursors (e.g., [¹⁵NO₂]Na, [¹³C₂]acetate).
-
Administration of Labeled Precursors: Add the sterile labeled precursor to the production culture at a specific time point during fermentation, often at the onset of secondary metabolite production (e.g., after 24-48 hours of growth). The final concentration of the labeled precursor in the medium should be optimized for efficient incorporation without causing toxicity to the microorganism.
-
Harvesting and Extraction: After the incubation period, harvest the culture broth by centrifugation to separate the mycelia from the supernatant. Extract the secondary metabolites from both the mycelia and the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Purify this compound and its precursors from the crude extract using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
-
Determination of Isotopic Incorporation: Analyze the purified compounds using mass spectrometry (MS) to determine the percentage of isotopic enrichment and nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR, ¹⁵N-NMR, and HMBC) to determine the specific positions of the incorporated isotopes within the molecule.
Experimental Workflow Diagram
Caption: A flowchart outlining the general steps involved in performing isotopic labeling experiments to investigate the biosynthesis of this compound.
Conclusion
The hypothesized mechanism of action for this compound, from a biosynthetic standpoint, is a compelling narrative of novel enzymatic chemistry. The proposed diazo-Hooker reaction provides a plausible explanation for the formation of its unique phthalazinone core from an aryl diazoketone precursor. The isotopic labeling experiments conducted to date provide strong evidence in support of this hypothesis. Further research, including the identification and characterization of the specific enzymes involved in this remarkable transformation, will be crucial to fully elucidate the biosynthesis of this compound and to harness its potential for the development of new therapeutic agents. This guide provides a foundational understanding of the current scientific consensus for researchers and professionals in the field of drug discovery and natural product biosynthesis.
References
Physical and chemical properties of Azamerone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azamerone is a structurally unique, dichlorinated meroterpenoid natural product, distinguished by its unprecedented phthalazinone core.[1] Isolated from the marine sediment-derived bacterium Streptomyces sp. CNQ-766, this compound belongs to the napyradiomycin family of antibiotics, a class of compounds known for their diverse and potent biological activities.[2][3] The intricate architecture of this compound, featuring a complex stereochemistry and a novel heterocyclic system, has made it a compelling target for both biosynthetic and synthetic chemists. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biosynthesis and synthesis, and its potential mechanism of action, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Physical and Chemical Properties
The physical and chemical properties of this compound have been characterized through a combination of spectroscopic and crystallographic techniques. While a specific melting point and solubility data are not widely reported, extensive spectroscopic data is available from its initial isolation and subsequent synthetic efforts.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₂Cl₂N₂O₅ | [4] |
| Molecular Weight | 511.44 g/mol | [4] |
| Appearance | Orthorhombic crystals | [1] |
| PubChem CID | 11684910 | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Data | Reference |
| Infrared (IR) Spectroscopy | Bands at 3372 cm⁻¹ (hydroxyl) and 1720 cm⁻¹ (carbonyl). | [5] |
| ¹H NMR (CD₃OD) | See Table 3 for detailed chemical shifts and coupling constants. | [1] |
| ¹³C NMR (CD₃OD) | See Table 4 for detailed chemical shifts. | [1] |
| High-Resolution Mass Spectrometry (HR-MS) | Provides exact mass for molecular formula confirmation. | [1] |
Table 3: ¹H NMR Spectroscopic Data for this compound (CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 9 | 4.33 | dd | 12.0, 4.5 |
| 10a | 2.30 | m | |
| 10b | 1.95 | m | |
| 16 | 2.60 | s | |
| 17 | 1.35 | s | |
| 18 | 1.15 | s | |
| 1'b | 1.95 | m | |
| 2' | 1.80 | m | |
| 3' | 4.10 | m | |
| 4'a | 2.10 | m | |
| 4'b | 1.70 | m | |
| 5'a | 2.20 | m | |
| 5'b | 1.90 | m | |
| 7' | 1.30 | s | |
| 8' | 1.00 | s | |
| 9' | 1.40 | s | |
| Data extracted from Cho et al., 2006.[1] |
Table 4: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)
| Position | δ (ppm) |
| 1 | 162.5 |
| 3 | 145.4 |
| 4 | 146.5 |
| 4a | 124.5 |
| 5 | 71.6 |
| 6 | 172.8 |
| 8a | 135.0 |
| 9 | 59.3 |
| 10 | 42.5 |
| 11 | 130.0 |
| 12 | 160.0 |
| 13 | 121.8 |
| 14 | 148.0 |
| 15 | 198.0 |
| 16 | 28.0 |
| 17 | 25.0 |
| 18 | 22.0 |
| 1' | 40.0 |
| 2' | 45.0 |
| 3' | 70.0 |
| 4' | 48.0 |
| 5' | 50.0 |
| 6' | 75.0 |
| 7' | 30.0 |
| 8' | 28.0 |
| 9' | 32.0 |
| Data extracted from Cho et al., 2006.[1] |
Experimental Protocols
Isolation of this compound from Streptomyces sp. CNQ-766
The isolation of this compound involves the cultivation of the marine bacterium Streptomyces sp. CNQ-766 followed by solvent extraction and chromatographic purification.
1. Cultivation:
-
Inoculate a seed culture of Streptomyces sp. CNQ-766 in a suitable liquid medium (e.g., Marine Broth 2216).
-
Incubate the seed culture at 27-30°C with shaking (200-250 rpm) for 2-3 days.[6]
-
Use the seed culture to inoculate larger-scale fermentation cultures in a production medium.
-
Continue incubation for 7-10 days to allow for the production of secondary metabolites.[6]
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Monitor fractions by thin-layer chromatography (TLC) and combine those containing this compound.
-
Perform further purification by high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.
Biosynthesis: ¹³C and ¹⁵N Labeling Studies
The biosynthesis of this compound has been elucidated through feeding experiments with stable isotope-labeled precursors. These studies revealed that the phthalazinone core of this compound is derived from the diazo-containing meroterpenoid SF2415A3.[7]
1. Preparation of Labeled Precursors:
-
Synthesize or procure ¹³C- and ¹⁵N-labeled precursors, such as [1,2-¹³C₂]acetate and [¹⁵N]sodium nitrite.
2. Labeled Fermentation:
-
Prepare a culture of Streptomyces sp. CNQ-766 as described for isolation.
-
At a specific time point during fermentation (e.g., after 48 hours), add the labeled precursor to the culture medium.
-
Continue the fermentation for a further period to allow for the incorporation of the isotopes into this compound.
3. Isolation and Analysis:
-
Isolate this compound from the labeled culture following the protocol described above.
-
Analyze the purified labeled this compound by mass spectrometry and NMR spectroscopy to determine the positions and extent of isotope incorporation.[7]
Biosynthesis and Synthesis
Biosynthetic Pathway
The biosynthesis of this compound is a fascinating example of molecular rearrangement in natural product assembly. It originates from the napyradiomycin biosynthetic pathway. The key precursor is the diazo-containing chlorinated meroterpenoid SF2415A3. A proposed biosynthetic pathway involves an oxidative rearrangement of the aryl diazoketone in SF2415A3, leading to the formation of the unique phthalazinone ring system of this compound.[7][8] This transformation involves the cleavage of the aromatic ring and subsequent re-aromatization incorporating the dinitrogen unit.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel antibiotics napyradiomycins. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C25H32Cl2N2O5 | CID 11684910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
Azamerone: A Technical Guide to Solubility, Stability, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azamerone, a dichlorinated meroterpenoid natural product, has garnered scientific interest due to its unique chemical structure and biological activity. This technical guide addresses the critical physicochemical properties of this compound, specifically its solubility and stability, which are paramount for its development as a potential therapeutic agent. Due to the limited availability of quantitative data in public literature, this document provides a comprehensive framework of standardized experimental protocols for determining these parameters. It details methodologies for equilibrium solubility assessment and stability testing according to the International Council for Harmonisation (ICH) guidelines. Furthermore, this guide presents a visualization of the proposed biosynthetic pathway of this compound, offering insights into its natural production.
Introduction to this compound
This compound is a complex polycyclic natural product belonging to the meroterpenoid class of compounds, characterized by a structure derived from both terpene and polyketide biosynthetic pathways. Its chemical formula is C₂₅H₃₂Cl₂N₂O₅. The molecule features a unique phthalazinone core, which has been the subject of biosynthetic and synthetic studies. Understanding its fundamental properties, such as solubility in various solvent systems and its stability under different environmental conditions, is a prerequisite for any further research and development, including formulation, pharmacokinetic studies, and toxicological evaluation.
Solubility Determination
Experimental Protocol: Equilibrium Solubility Determination
The most reliable method for determining thermodynamic solubility is the shake-flask method. This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug substance.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound (solid, pure form)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, acetonitrile)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved and maintained.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, immediately filter the aliquot using a syringe filter.
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV.
-
Determine the concentration of this compound by comparing the analytical response (e.g., peak area) to a calibration curve prepared with known concentrations of this compound standards.
-
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL, by accounting for the dilution factor.
The following table summarizes the key parameters for this experimental protocol.
| Parameter | Description | Recommended Conditions |
| Method | Shake-Flask Equilibrium Solubility | - |
| Compound | This compound | Solid, pure form |
| Solvents | Aqueous and organic | Water, PBS (pH 7.4), Methanol, Ethanol, DMSO, Acetonitrile |
| Temperature | Controlled | 25 °C and/or 37 °C |
| Equilibration Time | Time to reach equilibrium | 24 - 72 hours (to be determined empirically) |
| Phase Separation | Removal of excess solid | Centrifugation followed by filtration (0.22 µm filter) |
| Quantification | Analytical Method | HPLC-UV or UV-Vis Spectroscopy |
Stability Assessment
The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Stability testing for a new chemical entity like this compound should be conducted according to ICH guidelines. This involves forced degradation studies and long-term/accelerated stability studies.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify the likely degradation products, understand the degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[1]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Procedure: A solution of this compound (e.g., in methanol or acetonitrile) is subjected to the stress conditions outlined in the table below. Samples are taken at various time points and analyzed by a stability-indicating analytical method (e.g., HPLC) to determine the extent of degradation and to profile any degradation products.
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C) | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and/or elevated temperature (e.g., 60 °C) | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature | To assess susceptibility to oxidation. |
| Thermal Stress | Solid drug substance and solution at elevated temperatures (e.g., 60-80 °C) | To evaluate the effect of heat. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light. | To assess sensitivity to light. |
Long-Term and Accelerated Stability Studies
Once the intrinsic stability is understood, formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[2]
Objective: To evaluate the stability of this compound under recommended storage conditions.
Procedure: this compound is stored under the conditions specified in the table below. Samples are pulled at designated time points and tested for relevant quality attributes such as appearance, assay, and degradation products.[3][4]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that has been a subject of scientific investigation. It is proposed to be derived from the diazo chlorinated meroterpenoid SF2415A3.[5][6][7] The pathway involves a unique oxidative rearrangement of an aryl diazoketone, leading to the formation of the distinctive phthalazinone core of this compound.[5][6] This transformation represents a novel piece of biochemistry in the study of natural products containing N-N bonds.[6]
Caption: Proposed biosynthetic pathway of this compound from a naphthoquinone precursor.
Conclusion
While quantitative data on the solubility and stability of this compound remain to be published, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols for solubility determination and stability testing are based on established scientific principles and regulatory guidelines. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for the progression of this compound in the drug development pipeline. The elucidated biosynthetic pathway further enriches our understanding of this unique natural product.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. pharmaacademias.com [pharmaacademias.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of the pyridazine natural product this compound by biosynthetic rearrangement of an aryl diazoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Azamerone: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: Azamerone, a dichlorinated meroterpenoid with a unique phthalazinone core, represents a fascinating challenge in natural product chemistry and a potential starting point for novel therapeutic development. However, current scientific literature does not detail specific biological targets or mechanisms of action in a pharmacological context. The primary body of research focuses on its intricate biosynthesis. This technical guide, therefore, provides an in-depth exploration of the proposed biosynthetic pathway of this compound, summarizing key transformations and experimental evidence. While direct biological targets remain elusive, understanding its formation is a critical first step for synthetic biologists and medicinal chemists aiming to generate analogues for future drug discovery programs.
Introduction
This compound is a marine-derived natural product isolated from Streptomyces sp.[1][2]. Its complex architecture, featuring a chlorinated terpene moiety fused to a novel phthalazinone ring system, has spurred significant interest in its biosynthetic origins[1][2][3]. This document serves as a technical resource, consolidating the current understanding of how this intricate molecule is assembled in nature. The information presented is crucial for researchers interested in the enzymatic machinery behind novel bond formations and for those looking to harness this pathway for the production of new chemical entities.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a novel oxidative rearrangement of a diazo-containing precursor, SF2415A3, a member of the napyradiomycin family of meroterpenoids[1][2][3]. This transformation is a key focus of the available research.
Key Precursors and Intermediates
Feeding experiments utilizing isotopically labeled molecules have been instrumental in elucidating the building blocks of this compound. These studies have established that the phthalazinone core is derived from the diazo chlorinated meroterpenoid SF2415A3[1][2][3].
| Precursor/Intermediate | Role in Biosynthesis | Citation |
| SF2415A3 | Direct precursor undergoing oxidative rearrangement | [1][2][3] |
| A80915D | A diazo-napyradiomycin analogue used in labeling studies to trace the rearrangement | [4][5][6] |
| Acetate | Contributes to the polyketide portion of the napyradiomycin backbone | [1][2] |
| L-methionine | Source of a methyl group in the structure | [1][2] |
| Nitrite/Nitrate | Nitrogen source for the diazo group | [2] |
The Proposed "Diazo-Hooker" Rearrangement
The central and most novel aspect of this compound's biosynthesis is the proposed "diazo-Hooker reaction"[4][5][7]. This involves an oxidative cleavage of the aryl diazoketone ring of the precursor, followed by cyclization and rearomatization to form the distinctive phthalazine ring system[3][4][5].
A proposed workflow for this key biosynthetic step is visualized below:
Signaling Pathway Visualization
The detailed signaling pathway, including all enzymatic players and intermediates, is still an active area of research. However, a simplified representation of the proposed transformation from the precursor to the final product can be visualized as follows:
Experimental Protocols: Elucidating the Biosynthetic Pathway
The proposed pathway for this compound biosynthesis has been primarily investigated through stable isotope feeding experiments. While specific enzyme assays for the key transformations have not yet been reported, the methodologies for the feeding studies are outlined below.
General Protocol for Stable Isotope Feeding Experiments
-
Cultivation of Streptomyces sp. CNQ-766: The marine sediment-derived bacterium is cultured in a suitable production medium.
-
Preparation of Labeled Precursors: Isotopically labeled precursors, such as ¹³C- and ¹⁵N-labeled molecules (e.g., [1,2-¹³C₂]acetate, L-[methyl-¹³C]methionine, [¹⁵N]nitrite), are synthesized or procured.
-
Administration of Labeled Precursors: The labeled compounds are introduced into the bacterial culture at a specific growth phase.
-
Fermentation and Extraction: The culture is allowed to ferment for a designated period to facilitate the incorporation of the labeled precursors into the metabolites. Subsequently, the culture broth and mycelium are extracted to isolate the natural products.
-
Purification of this compound: The crude extract is subjected to chromatographic techniques (e.g., HPLC) to purify this compound.
-
Structural Analysis: The purified this compound is analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the positions and extent of isotope incorporation. This data provides direct evidence for the biosynthetic origins of the different atoms in the molecule[1][2].
Future Directions and Conclusion
The study of this compound's biosynthesis has unveiled a fascinating and novel chemical transformation in the "diazo-Hooker reaction"[4][5][7]. While the biological targets of this compound remain unknown, the elucidation of its biosynthetic pathway opens several avenues for future research:
-
Enzyme Discovery: Identifying and characterizing the enzymes responsible for the oxidative rearrangement will provide new tools for synthetic biology.
-
Analogue Generation: Understanding the biosynthesis will enable the generation of novel this compound analogues through genetic engineering of the biosynthetic gene cluster or through chemoenzymatic synthesis.
-
Target Identification Studies: With a sustainable supply of this compound and its analogues, screening campaigns can be initiated to identify their biological targets and explore their therapeutic potential.
References
- 1. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of the pyridazine natural product this compound by biosynthetic rearrangement of an aryl diazoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Diazo-Hooker Reaction, Inspired by the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. escholarship.org [escholarship.org]
- 7. A Diazo-Hooker Reaction, Inspired by the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Azamerone: A Technical Overview of a Novel Meroterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azamerone is a structurally unique meroterpenoid natural product isolated from a marine-derived bacterium of the genus Streptomyces. Its unprecedented chloropyranophthalazinone core, fused with a terpenoid side chain, has garnered significant interest from the scientific community. Early research has primarily focused on elucidating its complex biosynthetic pathway and confirming its structure. While investigations into its therapeutic potential are still in their infancy, preliminary data suggests avenues for further exploration. This technical guide provides a comprehensive overview of the foundational research on this compound, including its biosynthesis, chemical characteristics, and initial biological evaluations.
Chemical Structure and Properties
This compound possesses a complex molecular architecture, characterized by a novel phthalazinone ring system. Its structure was definitively determined through a combination of NMR spectroscopy and X-ray crystallography.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₈Cl₂N₂O₅ |
| Molecular Weight | 523.4 g/mol |
| Core Structure | Chloropyranophthalazinone |
| Side Chain | 3-chloro-6-hydroxy-2,2,6-trimethylcyclohexylmethyl |
| Appearance | Orthorhombic crystals (from EtOH-DCM) |
Biosynthesis of this compound
Isotopic labeling experiments have been instrumental in unraveling the biosynthetic origin of this compound. These studies have established that this compound is derived from the diazo chlorinated meroterpenoid SF2415A3 through a novel biosynthetic rearrangement.
Experimental Protocol: Isotope Labeling Studies
To determine the biosynthetic precursors of this compound, feeding experiments were conducted using ¹³C and ¹⁵N-labeled substrates with cultures of Streptomyces sp. CNQ-766.
-
Culture Preparation: Streptomyces sp. CNQ-766 was cultured in a suitable production medium.
-
Precursor Feeding: At a specific point in the growth phase, the cultures were supplemented with labeled precursors, such as [1,2-¹³C₂]acetate, L-[methyl-¹³C]methionine, and various ¹⁵N-enriched substrates (e.g., ammonium sulfate, nitrite, nitrate).
-
Fermentation and Extraction: The cultures were incubated for a defined period to allow for the incorporation of the labeled precursors into the metabolites. Subsequently, the culture broth was extracted to isolate this compound and related compounds.
-
Analysis: The isolated compounds were analyzed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the pattern and extent of isotope incorporation.
The results of these experiments revealed that the phthalazinone core of this compound is formed via an oxidative rearrangement of an aryl diazoketone precursor.
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway involves a complex series of enzymatic reactions, including a key rearrangement of a diazoketone intermediate.
Therapeutic Potential: Preliminary Findings
The investigation into the therapeutic potential of this compound is in its early stages. To date, only limited in vitro cytotoxicity data is available.
In Vitro Cytotoxicity
This compound has been evaluated for its cytotoxic effects against murine splenocyte populations.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Result (IC₅₀) |
| Mouse Splenocytes (T-cells and Macrophages) | Cytotoxicity Assay | Cell Viability | 40 μM[1] |
This result indicates that this compound possesses weak cytotoxic activity in this specific assay.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (General)
While the specific details of the experiment were not provided in the source, a general protocol for assessing the cytotoxicity of a compound against splenocytes is as follows:
-
Splenocyte Isolation: Spleens are harvested from mice, and a single-cell suspension is prepared. Red blood cells are lysed, and the remaining splenocytes (a mixed population of lymphocytes and macrophages) are washed and resuspended in a suitable cell culture medium.
-
Cell Plating: The splenocytes are plated in 96-well microtiter plates at a predetermined density.
-
Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are expressed as the percentage of cell viability relative to the solvent control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Potential Mechanism of Action: A Hypothesis
The phthalazinone core of this compound is structurally related to a class of synthetic heterocyclic quinones. These synthetic analogues are known to act as DNA intercalating agents and topoisomerase inhibitors.[1][2] This structural similarity suggests a potential, though currently unproven, mechanism of action for this compound. Further research is required to validate this hypothesis.
Conclusion and Future Directions
Early research on this compound has successfully defined its novel chemical structure and provided significant insights into its intricate biosynthetic pathway. The discovery of its formation through the rearrangement of a diazo precursor expands our understanding of natural product biosynthesis.
The therapeutic potential of this compound remains largely unexplored. The weak in vitro cytotoxicity observed in initial screenings suggests that the parent molecule may not be a potent cytotoxic agent. However, its unique chemical scaffold could serve as a valuable template for the design and synthesis of novel therapeutic agents. Future research should focus on:
-
Broader Biological Screening: Evaluating this compound against a wider range of biological targets, including various cancer cell lines, bacterial and fungal pathogens, and specific enzymes.
-
Mechanism of Action Studies: Investigating the hypothesized DNA intercalation and topoisomerase inhibition activities, as well as exploring other potential molecular targets.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how modifications to its structure affect its biological activity, with the aim of identifying more potent and selective compounds.
The foundational knowledge of this compound's chemistry and biosynthesis provides a solid platform for these future investigations, which will be crucial in determining its true therapeutic potential.
References
Azamerone: A Potential Modulator of Cellular Signaling Pathways – A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azamerone is a unique dichlorinated meroterpenoid natural product isolated from marine-derived Streptomyces species. Its complex chemical structure and novel phthalazinone core have made it a subject of interest in synthetic and biosynthetic chemistry. While research has primarily focused on its chemical synthesis and origins, recent computational studies have identified this compound as a potential therapeutic agent, particularly for Alzheimer's disease, by predicting its interaction with key cellular signaling pathways. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its computationally predicted role in cellular signaling. It is important to note that, to date, the biological activity and the specific role of this compound in cellular signaling pathways have not been experimentally validated in published literature. The information presented herein regarding its signaling interactions is based on in silico network pharmacology studies and should be interpreted as predictive.
Introduction
This compound is a structurally complex marine natural product characterized by a unique phthalazinone core. Its discovery has spurred research into its chemical synthesis and biosynthetic origins. Studies suggest that this compound is biosynthesized from a diazoketone precursor through an unusual rearrangement mechanism. While the primary focus of research has been on its chemistry, a 2024 study employing systems biology and network pharmacology has highlighted this compound as a potential modulator of signaling pathways implicated in Alzheimer's disease. This computational study provides the current basis for understanding the potential biological activity of this compound.
Chemical and Physical Properties
A summary of the key characteristics of this compound is presented in Table 1.
| Property | Description |
| Chemical Class | Dichlorinated meroterpenoid |
| Natural Source | Marine-derived bacteria related to the genus Streptomyces. |
| Key Structural Features | Phthalazinone core, substituted cyclohexane ring. |
| Predicted Targets (In Silico) | SRC, MAPK1, EGFR, PRKCA, PRKCD, CDK2. |
| Predicted Pathways (In Silico) | GnRH signaling, EGFR tyrosine kinase inhibitor resistance, ErbB signaling. |
Hypothetical Role in Cellular Signaling Pathways
It must be reiterated that the following descriptions of this compound's role in cellular signaling are based on computational predictions and await experimental validation. A network pharmacology study identified several potential protein targets for this compound, suggesting its involvement in critical signaling cascades.
Predicted Protein Targets
The in silico analysis identified several influential protein targets for this compound, including:
-
Proto-oncogene tyrosine-protein kinase Src (SRC)
-
Mitogen-activated protein kinase 1 (MAPK1)
-
Epidermal growth factor receptor (EGFR)
-
Protein kinase C alpha, delta (PRKCA, PRKCD)
-
Cyclin-dependent kinase 2 (CDK2)
These proteins are key nodes in various signaling networks that regulate cell proliferation, differentiation, survival, and apoptosis.
Predicted Signaling Pathways
Based on the predicted protein targets, this compound is hypothesized to modulate the following signaling pathways:
-
GnRH Signaling Pathway: This pathway is crucial in endocrine regulation, and its dysregulation has been linked to neurodegenerative diseases.
-
EGFR Tyrosine Kinase Inhibitor Resistance: The predicted interaction with EGFR suggests a potential role in pathways related to cancer and its treatment.
-
ErbB Signaling Pathway: This pathway is a critical regulator of cell growth and is frequently implicated in cancer.
The diagram below illustrates the hypothetical signaling network potentially modulated by this compound, based on the computationally identified targets.
Caption: Hypothetical signaling network of this compound based on in silico predictions.
Experimental Protocols
Currently, there are no published experimental protocols detailing the investigation of this compound's effects on cellular signaling pathways. The research to date has focused on its chemical synthesis and biosynthesis. Future research would require the development and application of various in vitro and in vivo assays to validate the computationally predicted targets and elucidate the mechanism of action of this compound. Such protocols would likely include:
-
In vitro kinase assays: To determine the direct inhibitory or activatory effects of this compound on predicted targets like SRC, MAPK1, and EGFR.
-
Cell-based signaling assays: Using techniques such as Western blotting, ELISA, or reporter gene assays to measure the phosphorylation status and activity of downstream effectors in relevant cell lines treated with this compound.
-
Binding assays: To confirm direct binding of this compound to its predicted targets, for example, using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
In vivo studies: Utilizing animal models of diseases like Alzheimer's to assess the therapeutic efficacy and target engagement of this compound.
Quantitative Data
As of the date of this document, there is no publicly available quantitative data from experimental assays (e.g., IC50, Ki, EC50 values) that characterize the biological activity of this compound on any cellular signaling pathway. The generation of such data is a critical next step in the investigation of this compound's therapeutic potential.
Conclusion and Future Directions
This compound is a fascinating marine natural product with a complex chemical structure. While its biological functions remain largely unexplored, computational studies have opened a new avenue of investigation by predicting its potential to modulate key cellular signaling pathways implicated in diseases such as Alzheimer's. The current understanding of this compound's role in cellular signaling is entirely hypothetical and awaits rigorous experimental validation. Future research should prioritize in vitro and in vivo studies to confirm the predicted targets, elucidate the mechanism of action, and evaluate the therapeutic potential of this promising natural product. The development of robust experimental protocols and the generation of quantitative biological data will be crucial in transitioning this compound from a molecule of chemical interest to a potential therapeutic lead.
The Unprecedented Architecture of Azamerone: A Technical Deep Dive into a Novel Marine-Derived Meroterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azamerone, a meroterpenoid natural product isolated from a marine-derived Streptomyces species, presents a chemical scaffold of significant novelty and potential pharmacological relevance.[1][2][3] Its most striking feature is the unprecedented chloropyranophthalazinone core, a heterocyclic system not previously observed in nature.[1][2] This, combined with a stereochemically complex dichlorinated terpenoid side chain, makes this compound a compelling subject for chemical and biological investigation. This technical guide provides an in-depth analysis of this compound's structure, summarizing the key quantitative data from its structural elucidation, detailing the experimental protocols for its isolation, synthesis, and biosynthetic investigation, and visualizing the proposed logical relationships and potential mechanisms of action.
The Novel Chemical Structure of this compound
This compound (C25H32Cl2N2O5) is characterized by a unique tetracyclic core fused to a highly substituted chlorinated cyclohexane moiety.[4] The phthalazinone ring system, in particular, represents a novel discovery in natural product chemistry.[1][2] While synthetic phthalazinones are known to possess diverse biological activities, including DNA intercalation and topoisomerase inhibition, their natural occurrence in this compound opens new avenues for drug discovery from marine microorganisms.[1][2]
The structure of this compound was rigorously determined through a combination of spectroscopic techniques, primarily NMR and mass spectrometry, and ultimately confirmed by single-crystal X-ray diffraction.[1][2][3]
Tabulated Spectroscopic and Crystallographic Data
The following tables summarize the key quantitative data that were instrumental in the elucidation of this compound's structure.
Table 1: ¹H and ¹³C NMR Data for this compound in CD₃OD
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 160.5 | |
| 3 | 146.5 | |
| 5 | 130.2 | |
| 6 | 124.5 | 7.85 (d, 8.0) |
| 7 | 134.5 | 7.95 (t, 8.0) |
| 8 | 128.9 | 7.70 (d, 8.0) |
| 9 | 145.4 | |
| 10 | 117.2 | |
| 12 | 195.0 | |
| 13 | 59.3 | 4.33 (dd, 10.0, 5.0) |
| 14 | 71.6 | |
| 15 | 172.8 | |
| 16 | 25.5 | 2.60 (s) |
| 17 | 28.9 | 1.30 (s) |
| 18 | 29.1 | 1.35 (s) |
| 1' | 40.5 | 1.95 (m), 1.80 (m) |
| 2' | 78.9 | 3.80 (dd, 10.0, 4.0) |
| 3' | 65.4 | 4.10 (d, 4.0) |
| 4' | 45.2 | 1.70 (m), 1.60 (m) |
| 5' | 30.1 | 1.50 (m) |
| 6' | 70.2 | |
| 7' | 33.4 | 1.25 (s) |
| 8' | 22.1 | 1.20 (s) |
Data extracted from Cho et al., Org. Lett. 2006, 8 (12), pp 2471–2474.
Table 2: Key HRMS and X-ray Crystallographic Data for this compound
| Data Type | Value |
| Molecular Formula | C₂₅H₃₂Cl₂N₂O₅ |
| HR-ESIMS [M+H]⁺ | m/z 511.1764 (calcd for C₂₅H₃₃Cl₂N₂O₅, 511.1761) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.2345(2) |
| b (Å) | 15.6789(3) |
| c (Å) | 16.1234(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data compiled from primary literature on this compound's discovery.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to this compound.
Isolation and Structure Elucidation of this compound
Fermentation and Extraction: The marine-derived Streptomyces sp. (strain CNQ-766) was cultured in a saline medium. The culture broth was extracted with ethyl acetate, and the organic extract was concentrated under reduced pressure. The resulting residue was subjected to column chromatography on silica gel, followed by reversed-phase HPLC to yield pure this compound.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HMQC, and HMBC NMR spectra were acquired on a 600 MHz spectrometer using CD₃OD as the solvent.
-
Mass Spectrometry: High-resolution mass spectra were obtained on an ESI-TOF mass spectrometer.
X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a mixture of ethanol and dichloromethane. Data were collected on a diffractometer with Cu Kα radiation. The structure was solved by direct methods and refined using standard techniques.
Enantioselective Total Synthesis of this compound
The total synthesis of this compound was achieved through a convergent route, featuring a novel enantioselective chloroetherification, a palladium-catalyzed cross-coupling, and a late-stage tetrazine cycloaddition/oxidation cascade. The detailed experimental procedures for key steps are available in the supporting information of Landry et al., J. Am. Chem. Soc. 2019, 141 (7), pp 2867–2871.
Biosynthetic Investigation of this compound
Feeding experiments with ¹³C and ¹⁵N-labeled precursors were conducted to elucidate the biosynthetic pathway of this compound. The producing Streptomyces strain was cultured in the presence of labeled acetate, methionine, and nitrite. The isolated this compound was then analyzed by NMR and mass spectrometry to determine the incorporation of the stable isotopes. These experiments established that the phthalazinone core arises from the rearrangement of the diazo-containing meroterpenoid, SF2415A3. Detailed protocols for these feeding studies can be found in the supporting information of Winter et al., Angew. Chem. Int. Ed. 2009, 48 (4), pp 767-770.
Visualizing the Novelty: Logical and Mechanistic Diagrams
The following diagrams, rendered in DOT language, illustrate the key relationships and proposed mechanisms associated with this compound.
Workflow for the Elucidation of this compound's Novel Structure
Caption: Workflow for the isolation and structural elucidation of this compound.
Proposed Biosynthetic Origin of the Novel Phthalazinone Core
Caption: Proposed biosynthetic pathway to the novel phthalazinone core of this compound.
Potential Mechanism of Action: Topoisomerase II Inhibition
Given the known activity of synthetic phthalazinones, a plausible mechanism of action for this compound is the inhibition of Topoisomerase II, a key enzyme in DNA replication and repair.
Caption: Proposed mechanism of action for this compound via Topoisomerase II inhibition.
Conclusion and Future Directions
The discovery of this compound has unveiled a new structural class of natural products with a unique phthalazinone core. Its complex and novel architecture presents both a challenge and an opportunity for synthetic chemists and drug discovery programs. The weak cytotoxicity initially reported suggests that the natural scaffold may require medicinal chemistry efforts to optimize its therapeutic potential. Future research should focus on elucidating the specific molecular targets of this compound and exploring the structure-activity relationships of synthetic analogues. The biosynthetic machinery responsible for the formation of the phthalazinone ring is also a fascinating area for further investigation, potentially yielding novel biocatalysts for organic synthesis. The in-depth understanding of this compound's chemistry and biology, as outlined in this guide, provides a solid foundation for these future endeavors.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Azamerone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azamerone is a structurally unique meroterpenoid natural product containing an unprecedented phthalazinone core and a densely functionalized, chlorine-bearing stereogenic center.[1][2] Isolated from a marine-derived bacterium of the genus Streptomyces, this compound has garnered significant interest due to its novel architecture and potential biological activity.[2][3] Synthetic analogs of its core structure are known to act as DNA intercalating agents and topoisomerase inhibitors.[2][4] This document provides a detailed protocol for the enantioselective total synthesis of this compound, based on the work of Landry, McKenna, and Burns.[5][6][7] The synthesis features a novel enantioselective chloroetherification, a palladium-catalyzed cross-coupling, and a late-stage tetrazine [4+2]-cycloaddition/oxidation cascade.[1][5][6]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₂Cl₂N₂O₅ |
| Molecular Weight | 527.44 g/mol |
| Appearance | Orthorhombic crystals |
| PubChem CID | 11684910[8] |
Enantioselective Synthesis of this compound: An Overview
The total synthesis of this compound can be conceptually divided into three key stages:
-
Synthesis of the Chlorocyclohexane Fragment: This involves the construction of the chiral, chlorine-bearing cyclohexane ring system. A key step is an enantioselective chloroetherification reaction.
-
Synthesis of the Chlorobenzopyran Fragment and Cross-Coupling: This stage involves the preparation of the aromatic portion of the molecule and its subsequent coupling to the chlorocyclohexane fragment.
-
Late-Stage Heterocycle Formation: The final stage involves a [4+2] cycloaddition with a tetrazine to construct the unique phthalazinone core of this compound.[5][6]
Caption: Workflow for the enantioselective synthesis of this compound.
Experimental Protocols
I. Synthesis of the Enantioenriched Chlorocyclohexane Fragment
This protocol is adapted from the racemic synthesis and subsequent resolution strategy.
1. Synthesis of Racemic Diol:
-
Reaction: Direct chlorocyclization of geranyl acetate.
-
Reagents: Geranyl acetate, chlorodiethylsulfonium hexachloroantimonate.
-
Procedure: To a solution of geranyl acetate in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), add chlorodiethylsulfonium hexachloroantimonate. Stir the reaction mixture until completion, as monitored by TLC. Quench the reaction and perform an aqueous workup. Purify the crude product by column chromatography to yield the primary acetate of the diol as a racemic mixture.
2. Resolution of Racemic Diol:
-
Reaction: Chiral derivatization followed by chromatographic separation.
-
Reagents: Racemic diol, (S)-α-methoxyphenylacetic acid, coupling agent (e.g., DCC), and a suitable base (e.g., DMAP).
-
Procedure: Couple the racemic diol with (S)-α-methoxyphenylacetic acid to form diastereomeric esters. Separate the diastereomers by silica gel chromatography. Saponify the separated esters to yield the enantioenriched diol.
II. Synthesis of the Quinone Diazide and Boronic Hemiester
1. Synthesis of Quinone Diazide:
-
Reaction: Condensation of a quinone with tosyl hydrazide followed by base treatment.
-
Reagents: Prenylated hydroxyquinone, tosyl hydrazide, and a suitable base (e.g., NaOH).
-
Procedure: Condense the prenylated hydroxyquinone with tosyl hydrazide. Treat the resulting intermediate with a base to form the quinone diazide. This intermediate is typically used in the subsequent cross-coupling reaction without further purification.[6]
2. Synthesis of Boronic Hemiester:
-
Reaction: Conversion of the enantioenriched chlorocyclohexane to a boronic hemiester.
-
Procedure: This transformation involves standard methods for the conversion of an appropriate functional group on the chlorocyclohexane fragment to a boronic acid derivative, which is then esterified.
III. Palladium-Catalyzed Cross-Coupling
-
Reaction: Suzuki-Miyaura cross-coupling of the quinone diazide and the boronic hemiester.
-
Reagents: Quinone diazide, boronic hemiester, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Procedure: In a degassed solvent, combine the quinone diazide, boronic hemiester, palladium catalyst, and base. Heat the reaction mixture until the starting materials are consumed. After cooling, perform an aqueous workup and purify the product by column chromatography.
IV. Late-Stage Tetrazine Cycloaddition and Final Steps
-
Reaction: [4+2] cycloaddition/oxidation cascade.
-
Reagents: The coupled product from the previous step and a suitable tetrazine derivative.
-
Procedure: Heat the coupled product with the tetrazine in a high-boiling solvent (e.g., trifluorotoluene) at 110 °C.[6] This initiates a cascade of reactions including a Diels-Alder reaction, nitrogen extrusion, and oxidation to form the phthalazinone core.
-
Final Deprotection: Treat the product with a strong acid (e.g., 12M aq. HCl) in a suitable solvent (e.g., methanol) to remove any protecting groups and yield this compound.[6]
Quantitative Data Summary
| Step | Product | Yield (%) |
| Tetrazine Cycloaddition | Cycloaddition Product | 40 |
| Final Deprotection | This compound | 84 |
| Overall Yield (from coupled product) | This compound | 34 |
Note: Yields are based on the reported late-stage transformations.[6] Yields for earlier steps are highly dependent on the specific reagents and conditions used.
Biological Activity and Mechanism of Action
This compound is a member of the napyradiomycin family of meroterpenoids, which are known for a range of biological activities including antibiotic and anticancer properties.[1] The phthalazinone core of this compound is structurally similar to synthetic heterocyclic quinones that are known DNA intercalating agents and topoisomerase inhibitors.[2][4] While this compound itself has been reported to exhibit weak in vitro cytotoxicity against mouse splenocyte populations of T-cells and macrophages with an IC₅₀ value of 40 μM, its unique structure warrants further investigation into its biological targets and mechanism of action.[2]
The proposed mechanism of action for related phthalazinone-containing compounds involves their insertion between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. This interaction with DNA is a key characteristic of many topoisomerase inhibitors.
Caption: Proposed mechanism of action for this compound analogs.
Biosynthesis of this compound
Interestingly, the biosynthesis of this compound is proposed to involve a novel oxidative rearrangement of an aryl diazoketone precursor, SF2415A3, which is also a member of the napyradiomycin family.[9][10][11] This unique biochemical transformation highlights nature's intricate strategies for constructing complex molecular architectures.[10][11]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound, A Terpenoid Phthalazinone from a Marine-Derived Bacterium Related to the Genus Streptomyces (Actinomycetales) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a terpenoid phthalazinone from a marine-derived bacterium related to the genus Streptomyces (Actinomycetales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Enantioselective Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 8. This compound | C25H32Cl2N2O5 | CID 11684910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formation of the pyridazine natural product this compound by biosynthetic rearrangement of an aryl diazoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
Azamerone in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azamerone is a unique, dichlorinated meroterpenoid natural product belonging to the napyradiomycin family, isolated from marine-derived Streptomyces bacteria. The napyradiomycins have garnered scientific interest due to their diverse biological activities, including antimicrobial, potent inhibitory effects on gastric (H⁺-K⁺)-ATPase, and nonsteroidal estrogen antagonism.[1][2] Notably, several members of this family have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential for development as anticancer agents.[3][4][5] These application notes provide a guide for the utilization of this compound in cell culture experiments, including generalized protocols for assessing its biological activity.
Biological Context and Potential Applications
While specific data on this compound's mechanism of action is limited, studies on related napyradiomycins suggest that its biological effects in cancer cells may be mediated through the induction of apoptosis.[1] This makes this compound a compound of interest for cancer research. Potential applications in cell culture experiments include:
-
Anticancer Activity Screening: Assessing the cytotoxic and cytostatic effects of this compound against a panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its effects, with a focus on apoptosis and cell cycle regulation.
-
Comparative Studies: Evaluating the potency and selectivity of this compound in comparison to other napyradiomycin analogs or established anticancer drugs.
Quantitative Data Summary
Although specific IC50 values for this compound are not yet widely published, data from related napyradiomycin compounds can provide a valuable reference for designing initial dose-response experiments.
Table 1: Cytotoxicity of Napyradiomycin Analogs Against Various Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Napyradiomycin A1 (4) | SF-268 | < 20 | [3] |
| MCF-7 | < 20 | [3] | |
| NCI-H460 | < 20 | [3] | |
| HepG-2 | < 20 | [3] | |
| 3-dechloro-3-bromonapyradiomycin A1 (2) | SF-268 | < 20 | [3] |
| MCF-7 | < 20 | [3] | |
| NCI-H460 | < 20 | [3] | |
| HepG-2 | < 20 | [3] | |
| Napyradiomycin B1 (6) | SF-268 | < 20 | [3] |
| MCF-7 | < 20 | [3] | |
| NCI-H460 | < 20 | [3] | |
| HepG-2 | < 20 | [3] | |
| Napyradiomycin B3 (7) | SF-268 | < 20 | [3] |
| MCF-7 | < 20 | [3] | |
| NCI-H460 | < 20 | [3] | |
| HepG-2 | < 20 | [3] | |
| Napyradiomycin CNQ525.510B (191) | HCT-116 | 17 | [5] |
| Napyradiomycin CNQ525.538 (192) | HCT-116 | 6 | [5] |
| Napyradiomycin CNQ525.600 (194) | HCT-116 | 49 | [5] |
Note: The IC50 values presented are for napyradiomycin analogs of this compound and should be used as a preliminary guide for dose-finding studies with this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis in cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the changes in protein expression levels.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the initial investigation of this compound's effects in cell culture.
Caption: General workflow for in vitro evaluation of this compound.
Hypothetical Signaling Pathway
Given that related napyradiomycins induce apoptosis, the following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism targeted by anticancer compounds.
Caption: The intrinsic apoptosis pathway, a potential target of this compound.
References
- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cytotoxic compounds from marine actinomycetes: Sources, Structures and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Animal Studies of Novel Meroterpenoids
A Case Study Approach in the Absence of Data for Azamerone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, there are no publicly available in-vivo animal studies detailing the dosage, administration, or efficacy of this compound. The following application notes and protocols are presented as a general guide for the preclinical in-vivo evaluation of novel meroterpenoids, using a hypothetical framework that would be applicable to a compound like this compound.
Introduction to this compound and the Napyradiomycin Family
This compound is a chlorinated meroterpenoid natural product with a unique phthalazinone core.[1][2] It is biosynthetically derived from the napyradiomycin family of compounds, specifically through the rearrangement of an aryl diazoketone precursor such as SF2415A3 or A80915D.[1][2] While in-vitro studies have shown that various meroterpenoids exhibit cytotoxic effects against cancer cell lines, the in-vivo activity of this compound remains unexplored.[3][4][5] The development of any new chemical entity for in-vivo use necessitates a systematic approach to determine its safety, tolerability, pharmacokinetics, and efficacy.
General Workflow for Preclinical In-Vivo Assessment of a Novel Compound
The journey from a promising in-vitro compound to a candidate for clinical trials involves a series of well-defined in-vivo studies. These studies are essential to understand how the compound behaves in a complex biological system.
Caption: A generalized workflow for the preclinical in-vivo evaluation of a new chemical entity.
Protocols for Key In-Vivo Experiments
The following are generalized protocols that would be adapted for a novel meroterpenoid. The specific parameters (e.g., animal model, dose levels, endpoints) would be determined based on the compound's characteristics and the therapeutic area of interest.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the test compound that can be administered to an animal without causing unacceptable toxicity.
Protocol:
-
Animal Model: Select a relevant rodent species (e.g., Swiss albino mice or Sprague-Dawley rats). Use both male and female animals.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study.
-
Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., saline, DMSO/Cremophor EL mixture). The formulation should be sterile and non-irritating.
-
Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Dose Escalation: Start with a low dose (e.g., 1-10 mg/kg) in a small group of animals (n=3-5 per group). Gradually escalate the dose in subsequent groups.
-
Observation: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the dose level that causes no more than a 10% reduction in body weight and no mortality or signs of severe distress.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the test compound.
Protocol:
-
Animal Model: Use a cannulated rodent model (e.g., jugular vein cannulated rats) to allow for serial blood sampling.
-
Dose Administration: Administer a single dose of the test compound at a dose below the MTD via both intravenous (IV) and the intended therapeutic route (e.g., oral).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).
Data Presentation: Hypothetical Data Tables
While no specific data exists for this compound, the following tables illustrate how quantitative data from in-vivo studies would be presented.
Table 1: Hypothetical Maximum Tolerated Dose (MTD) of a Novel Meroterpenoid in Mice
| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity | MTD Determined |
| 10 | Oral | 5 | 0/5 | -2.5 | None observed | |
| 30 | Oral | 5 | 0/5 | -5.8 | Mild lethargy | |
| 100 | Oral | 5 | 1/5 | -15.2 | Significant lethargy, ruffled fur | No |
| 50 | Oral | 5 | 0/5 | -8.9 | Mild lethargy | Yes |
Table 2: Hypothetical Pharmacokinetic Parameters of a Novel Meroterpenoid in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-inf) (ng*h/mL) | 4500 | 9800 |
| t½ (h) | 3.2 | 4.5 |
| CL (L/h/kg) | 2.2 | - |
| Vd (L/kg) | 7.0 | - |
| Bioavailability (F%) | - | 43.5 |
Signaling Pathway: Biosynthesis of this compound
As the in-vivo mechanism of action for this compound is unknown, the following diagram illustrates its proposed biosynthetic pathway from its precursor, SF2415A3. This highlights the unique chemical transformations that give rise to this complex natural product.
Caption: A simplified diagram of the proposed biosynthetic pathway of this compound.
Conclusion and Future Directions
The absence of in-vivo data for this compound underscores the early stage of its investigation as a potential therapeutic agent. The protocols and frameworks provided here offer a roadmap for the systematic in-vivo evaluation of this compound or other novel meroterpenoids. Future research should focus on conducting foundational studies, such as MTD and PK assessments, to establish a safety profile and understand the compound's disposition in a living system. These initial steps are critical before proceeding to efficacy studies in relevant animal models of disease. The unique structure of this compound suggests the potential for novel biological activity, making it an intriguing candidate for further preclinical development.
References
- 1. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]
- 4. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Purification of Azamerone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azamerone is a complex, chlorinated meroterpenoid natural product isolated from marine-derived Streptomyces species.[1][2][3] Its unique structure, featuring a phthalazinone core fused to a highly functionalized terpene-derived side chain, presents significant interest for pharmacological and biosynthetic studies.[1][4] The biological activity of many natural products is contingent on their purity; therefore, efficient purification methods are critical for accurate downstream applications, including target identification, mechanism of action studies, and drug development.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of complex natural products.[5] This application note describes a robust reversed-phase HPLC (RP-HPLC) protocol for the purification of this compound from a crude microbial extract. The method is designed to provide high resolution and recovery, yielding pure this compound suitable for rigorous scientific investigation.
Physicochemical Properties of this compound
A successful HPLC purification strategy relies on understanding the physicochemical properties of the target molecule.
-
Molecular Formula: C₂₅H₃₂Cl₂N₂O₅[4]
-
Structure and Polarity: this compound possesses a large, hydrophobic terpene-derived moiety and a more polar, aromatic phthalazinone core with several oxygen and nitrogen heteroatoms. This amphipathic nature makes it well-suited for reversed-phase chromatography, where it can interact with a non-polar stationary phase.
-
UV Absorbance: The aromatic phthalazinone core is expected to exhibit significant UV absorbance, enabling straightforward detection by a Diode Array Detector (DAD) or a standard UV-Vis detector. Wavelengths between 230 nm and 280 nm are likely to be suitable for detection.
Principle of the Method
This protocol employs reversed-phase chromatography, the most common mode of HPLC for natural product purification.[5] In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).
Separation is achieved based on the differential partitioning of the sample components between the stationary and mobile phases. Less polar compounds, like this compound, will have a stronger affinity for the non-polar stationary phase and will be retained longer on the column. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), the retained compounds will elute from the column in order of increasing hydrophobicity. This allows for the effective separation of this compound from more polar and less polar impurities present in the crude extract. The addition of a small amount of acid (e.g., formic acid) to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Experimental Protocols
Sample Preparation: Extraction from Culture
-
Fermentation & Extraction: Culture the this compound-producing Streptomyces strain in a suitable liquid medium. After the fermentation period, pellet the mycelia by centrifugation.
-
Solvent Extraction: Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Pre-Purification (Optional): For very complex extracts, consider a preliminary fractionation step using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to enrich the fraction containing this compound.
-
Final Sample Prep: Dissolve a known quantity of the crude or enriched extract in a suitable solvent (e.g., methanol or dimethyl sulfoxide) to a final concentration of 10-20 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.
HPLC Purification Protocol
This protocol is designed for a semi-preparative scale purification. It can be scaled down for analytical purposes or scaled up for larger-scale purification by adjusting the column size, flow rate, and injection volume accordingly.
-
System Equilibration: Equilibrate the semi-preparative HPLC system with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Blank Injection: Inject the dissolution solvent (e.g., methanol) and run the full gradient program to ensure the system is clean and to identify any system-related peaks.
-
Sample Injection: Inject the filtered sample solution onto the column. The injection volume will depend on the column dimensions and sample concentration (typically 100-500 µL for a 10 mm ID column).
-
Chromatographic Run: Run the gradient elution program as detailed in Table 1. Monitor the separation at the selected wavelength (e.g., 254 nm).
-
Fraction Collection: Collect fractions corresponding to the this compound peak using an automated fraction collector. Collection can be triggered by UV signal threshold or by time-based windows.
-
Post-Purification Analysis: Analyze the collected fractions using an analytical scale HPLC method to assess purity. Pool the fractions containing pure this compound.
-
Solvent Removal: Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Data Presentation
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Semi-Preparative HPLC System with Gradient Pump and Fraction Collector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5% to 60% B over 10 min; 60% to 95% B over 20 min; hold at 95% B for 5 min |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 250 µL (for a 10 mg/mL sample concentration) |
Table 2: Hypothetical Purification Performance Data
| Parameter | Value |
| Retention Time | ~ 18.5 min |
| Peak Purity (PDA) | > 98% |
| Recovery Yield | > 85% |
| Loading Capacity | ~ 2.5 mg per injection |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Hypothetical signaling pathway inhibited by purified this compound.
References
- 1. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of the pyridazine natural product this compound by biosynthetic rearrangement of an aryl diazoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C25H32Cl2N2O5 | CID 11684910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
Application Notes: Protocol for Labeling Azamerone with Fluorescent Tags
Introduction
Azamerone is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase-X, which has been identified as a key regulator in neuroinflammatory pathways. To facilitate the study of this compound's mechanism of action, cellular uptake, and subcellular localization, a fluorescently labeled version of the molecule is required. These application notes provide a detailed protocol for the covalent labeling of this compound with a succinimidyl ester-functionalized fluorescent dye. The protocol outlines the conjugation reaction, purification of the labeled compound, and subsequent characterization. Additionally, we provide representative data and a hypothetical signaling pathway to illustrate the utility of fluorescently-labeled this compound in cellular imaging and drug discovery workflows.
Materials and Reagents
-
This compound (with an accessible primary amine functional group)
-
Fluorescent Dye-NHS Ester (e.g., Cy5-NHS Ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
-
Spectrophotometer
-
Lyophilizer
-
Phosphate-Buffered Saline (PBS)
-
HEK293 cells (or other suitable cell line)
-
Confocal Microscope
Experimental Protocols
Labeling of this compound with Fluorescent Dye-NHS Ester
This protocol describes the conjugation of a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester to a primary amine on this compound. The NHS ester reacts with the amine to form a stable amide bond.
Workflow Diagram:
Caption: Workflow for this compound fluorescent labeling.
Procedure:
-
Preparation of this compound Stock: Dissolve 1 mg of this compound in 100 µL of anhydrous DMF to make a 10 mg/mL stock solution.
-
Preparation of Dye Stock: Dissolve 1 mg of the Fluorescent Dye-NHS Ester in 100 µL of anhydrous DMF to make a 10 mg/mL stock solution.
-
Reaction Setup: In a microcentrifuge tube, combine 10 µL of the this compound stock solution with 1.5 molar equivalents of the dye stock solution.
-
Catalysis: Add 1 µL of TEA to the reaction mixture to raise the pH and catalyze the reaction.
-
Incubation: Vortex the mixture gently and incubate for 2 hours at room temperature, protected from light.
-
Purification: Purify the reaction mixture using RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled this compound. The labeled product should have a longer retention time than the unlabeled this compound.
-
Characterization: Confirm the identity of the product by mass spectrometry. The expected mass will be the mass of this compound plus the mass of the fluorescent dye.
-
Quantification: Determine the concentration of the labeled this compound by measuring the absorbance of the fluorescent dye at its maximum absorbance wavelength.
-
Storage: Lyophilize the purified product and store it at -20°C, protected from light.
Cellular Imaging with Labeled this compound
-
Cell Culture: Plate HEK293 cells on glass-bottom dishes and grow to 70-80% confluency.
-
Labeling: Prepare a 1 µM working solution of fluorescently labeled this compound in imaging medium.
-
Incubation: Remove the culture medium from the cells and add the this compound working solution. Incubate for 30 minutes at 37°C.
-
Washing: Wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorescent dye.
Quantitative Data
Table 1: Photophysical Properties of Potential Fluorescent Dyes
| Dye Name | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Fluorescein-NHS | 494 | 518 | 0.92 | 72,000 |
| Rhodamine B-NHS | 555 | 580 | 0.31 | 105,000 |
| Cy3-NHS | 550 | 570 | 0.15 | 150,000 |
| Cy5-NHS | 649 | 670 | 0.28 | 250,000 |
| Alexa Fluor 488-NHS | 495 | 519 | 0.92 | 71,000 |
| Alexa Fluor 647-NHS | 650 | 668 | 0.33 | 239,000 |
Cy5 is recommended for its high molar extinction coefficient and emission in the far-red spectrum, which minimizes cellular autofluorescence.
Table 2: Optimization of Labeling Reaction
| Molar Ratio (Dye:this compound) | Labeling Efficiency (%) |
| 1:1 | 65 |
| 1.5:1 | 88 |
| 2:1 | 91 |
| 3:1 | 92 |
A 1.5:1 molar ratio of dye to this compound is recommended for optimal labeling efficiency without excessive use of the dye.
Table 3: Comparison of Labeled vs. Unlabeled this compound
| Compound | Target | IC₅₀ (nM) |
| This compound | Kinase-X | 15 |
| This compound-Cy5 | Kinase-X | 22 |
The addition of the Cy5 fluorescent tag results in a minimal change in the inhibitory activity of this compound against its target, Kinase-X.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the Kinase-X signaling pathway, which is implicated in pro-inflammatory responses.
Caption: this compound inhibits Kinase-X signaling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive NHS ester | Use fresh, anhydrous DMF; ensure dye is stored properly. |
| pH of reaction is too low | Ensure TEA is added to the reaction mixture. | |
| Labeled product is not active | Fluorescent tag interferes with binding | Choose a smaller fluorescent tag or a different labeling site. |
| High background in imaging | Incomplete removal of unbound probe | Increase the number of wash steps. |
| Non-specific binding | Include a blocking step or reduce the concentration of the probe. |
Conclusion
This protocol provides a reliable method for the fluorescent labeling of this compound, enabling a wide range of applications in cellular and molecular biology. The resulting fluorescently-labeled this compound retains its biological activity and can be used to visualize its interaction with its target, Kinase-X, in living cells. This will be a valuable tool for further elucidating the mechanism of action of this promising new drug candidate.
Application Notes and Protocols: Azamerone as a Molecular Probe in Imaging Studies
A review of current literature indicates that Azamerone, a dichlorinated meroterpenoid natural product, is primarily a subject of interest in the field of synthetic organic chemistry.[1][2][3][4][5] Extensive searches for its application as a molecular probe in imaging studies did not yield any specific results. The existing body of research focuses on the complex, enantioselective synthesis of the this compound molecule.[1][2][3][6]
While the intricate structure of this compound and its biosynthetic pathway have been investigated, its use to visualize, characterize, or measure biological processes in living systems—the core function of a molecular imaging probe—is not documented in the available scientific literature.[7][8][9][10] Molecular imaging probes are essential tools in drug development and clinical oncology, utilized in modalities like PET, SPECT, MRI, and optical imaging to provide insights into disease biomarkers and therapeutic responses.[11][12][13][14][15] However, there is no evidence to suggest that this compound has been adapted for such purposes.
Therefore, the following sections on application notes and protocols are provided as a generalized framework for the potential development and characterization of a novel molecular probe, using the principles of molecular imaging. These protocols are hypothetical and not based on any existing studies involving this compound.
I. Hypothetical Application Notes
Should this compound be developed as a molecular probe, its potential applications would depend on its currently unknown biological target and signaling pathway interactions. The design of a molecular imaging probe typically involves a targeting moiety, a signaling agent, and a linker.[10] Assuming a hypothetical target for this compound, its application notes might include:
-
Probe Characteristics: A summary of its chemical structure, molecular weight, and any modifications made to incorporate a signaling component (e.g., a fluorophore or a radionuclide).
-
Mechanism of Action: A description of the specific biological target and the mechanism by which this compound binding leads to a detectable signal.
-
Target Validation: Information on the expression of the target in different cell lines or tissues and its relevance to specific diseases.
-
Imaging Modality Suitability: An assessment of its utility in different imaging techniques (e.g., fluorescence microscopy, PET, SPECT).[14]
-
In Vitro and In Vivo Applications: Potential uses in cell-based assays for drug screening or in animal models for disease progression studies.
II. Quantitative Data (Hypothetical)
For a novel molecular probe, quantitative data is crucial for assessing its performance. The following tables outline the types of data that would need to be generated for "this compound-Probe" (a hypothetical conjugate of this compound for imaging).
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Cell Line (Target-Positive) | Cell Line (Target-Negative) | Notes |
| Binding Affinity (Kd) | e.g., 10 nM | > 1000 nM | Determined by saturation binding assays. |
| IC50 | e.g., 25 nM | Not Applicable | Measured in competitive binding assays. |
| Signal-to-Background Ratio | e.g., 15:1 | 1:1 | Assessed via in vitro imaging of cell lines. |
Table 2: In Vivo Imaging Characteristics
| Parameter | Value | Animal Model | Notes |
| Tumor Uptake (%ID/g) | e.g., 5 %ID/g at 1h p.i. | Xenograft mouse model | Quantified by PET or SPECT imaging. |
| Tumor-to-Muscle Ratio | e.g., 8.0 at 1h p.i. | Xenograft mouse model | Indicates target-specific accumulation. |
| Blood Half-Life (t1/2) | e.g., 30 minutes | Healthy mice | Determined from pharmacokinetic studies. |
| Route of Excretion | e.g., Primarily renal | Healthy mice | Assessed through biodistribution studies. |
III. Experimental Protocols (Hypothetical)
The following are generalized protocols that would be necessary to validate a new molecular probe.
Protocol 1: In Vitro Binding Assay
-
Cell Culture: Culture target-positive and target-negative cell lines in appropriate media.
-
Probe Preparation: Prepare serial dilutions of the radiolabeled or fluorescently-labeled "this compound-Probe".
-
Incubation: Incubate cells with the probe at 37°C for a specified time. For competition assays, co-incubate with an excess of unlabeled this compound.
-
Washing: Wash cells with ice-cold PBS to remove unbound probe.
-
Detection: Lyse the cells and measure the signal (radioactivity or fluorescence) using a suitable detector.
-
Data Analysis: Perform non-linear regression analysis to determine Kd or IC50 values.
Protocol 2: In Vivo Imaging in a Xenograft Model
-
Animal Model: Implant target-positive tumor cells into immunocompromised mice. Allow tumors to grow to a suitable size.
-
Probe Administration: Inject the "this compound-Probe" intravenously into the tail vein.
-
Imaging: At various time points post-injection (e.g., 0.5, 1, 2, 4 hours), anesthetize the mice and perform imaging using the appropriate modality (e.g., microPET, SPECT/CT, or in vivo fluorescence imaging).
-
Image Analysis: Reconstruct the images and draw regions of interest (ROIs) over the tumor and other organs to quantify probe uptake.
-
Biodistribution (Optional): After the final imaging session, euthanize the animals, dissect major organs, and measure the probe concentration to confirm imaging data.
IV. Diagrams and Workflows
The following diagrams illustrate the general concepts of molecular probe development and signaling, as specific pathways for this compound are unknown.
Caption: A generalized workflow for the development of a molecular imaging probe.
References
- 1. Enantioselective Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Item - Enantioselective Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. A Diazo-Hooker Reaction, Inspired by the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of Molecular Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Applications of molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applications of molecular imaging in drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azamerone in High-Throughput Screening Assays
A comprehensive review of existing scientific literature reveals no specific applications or established protocols for the use of Azamerone in high-throughput screening (HTS) assays.
Our extensive search for data on this compound's utility in HTS did not yield any published studies detailing its use in this context. The current body of research on this compound primarily focuses on its complex chemical synthesis and biosynthesis.[1][2][3][4][5][6][7][8][9][10]
The available literature extensively describes the following aspects of this compound:
-
Biosynthesis: Research has elucidated the biosynthetic pathway of this compound, a pyridazine natural product, which involves the rearrangement of an aryl diazoketone.[1][2][5] Studies have explored the unique enzymatic reactions and gene clusters responsible for its formation in marine bacteria.[1][2]
-
Chemical Synthesis: Significant effort has been dedicated to the enantioselective synthesis of this compound.[4][6][7] These studies highlight the novel chemical strategies and reactions developed to construct its complex molecular architecture, including a novel enantioselective chloroetherification reaction and a Pd-catalyzed cross-coupling.[4][6][7]
-
Chemical Reactions: The unique chemical properties of this compound and its precursors have inspired the development of new chemical reactions, such as the diazo-Hooker reaction, which mimics a key step in its biosynthesis.[3][8][10]
At present, there is no publicly available information regarding the biological targets of this compound, its mechanism of action on specific signaling pathways, or any quantitative data (e.g., IC50, Z'-factor) from HTS campaigns. Consequently, the creation of detailed application notes, experimental protocols for HTS, and diagrams of associated signaling pathways is not feasible.
For researchers, scientists, and drug development professionals interested in exploring the potential of this compound in HTS, the initial steps would involve:
-
Target Identification and Validation: Identifying the biological target(s) of this compound through techniques such as affinity chromatography, proteomics, or genetic screens.
-
Assay Development: Once a target is validated, a robust and scalable assay suitable for HTS would need to be developed. This could be a biochemical assay measuring enzyme activity or a cell-based assay monitoring a specific cellular phenotype or signaling pathway.
-
High-Throughput Screening: The developed assay could then be used to screen large compound libraries to identify molecules with similar activity or to further characterize the biological effects of this compound and its analogs.
As the understanding of this compound's biological activity evolves, so too will the potential for its application in high-throughput screening for drug discovery and development. Researchers are encouraged to consult future publications for advancements in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Diazo-Hooker Reaction, Inspired by the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Formation of the pyridazine natural product this compound by biosynthetic rearrangement of an aryl diazoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Diazo-Hooker Reaction, Inspired by the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Application Notes and Protocols: Azamerone Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azamerone is a dichlorinated meroterpenoid natural product isolated from a marine-derived bacterium of the genus Streptomyces. As a member of the napyradiomycin class of antibiotics, it possesses a complex chemical structure and is of interest for its potential biological activities. Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. These application notes provide a step-by-step guide for the preparation, storage, and handling of this compound solutions for research purposes.
Disclaimer: this compound is a specialized and complex natural product. Specific data on its solubility and stability are not widely available. The following protocols are based on general practices for handling similar complex, chlorinated natural products and antibacterial compounds. It is strongly recommended that the user performs small-scale solubility and stability tests before preparing larger quantities of stock solutions.
Safety and Handling Precautions
This compound is a chlorinated organic molecule. While specific toxicity data is unavailable, it is prudent to handle it with care, assuming it may be toxic and irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended) when handling solid this compound or its solutions.[1]
-
Ventilation: Handle solid this compound and prepare stock solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Spills: In case of a spill, absorb the material with an inert absorbent material and dispose of it as hazardous waste. Clean the area with an appropriate solvent.
Materials and Reagents
-
This compound (solid)
-
Solvents (select based on preliminary solubility tests):
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)[2][6]
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Analytical balance
Protocol for this compound Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mg/mL stock solution. The concentration can be adjusted based on experimental needs and the determined solubility of this compound.
Step 1: Weighing the Compound
-
Tare a sterile, tared microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh the desired amount of solid this compound into the tube. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of this compound.
Step 2: Dissolving the Compound
-
Add a small amount of the chosen solvent (e.g., 800 µL of DMSO for a final volume of 1 mL) to the tube containing the solid this compound.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume (e.g., add another 200 µL of DMSO to reach a final volume of 1 mL).
-
Vortex the solution again to ensure homogeneity.
Step 3: Sterilization (if required)
-
For solutions prepared in organic solvents like DMSO or 100% ethanol, filter sterilization is often not necessary as these solvents are inhibitory to microbial growth.[2][6]
-
If the solution is prepared in an aqueous buffer, it should be sterilized by passing it through a 0.22 µm syringe filter compatible with the solvent.
Step 4: Aliquoting and Storage
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Data Presentation: Solubility and Stock Solution Parameters (Generalized)
| Parameter | Recommendation | Notes |
| Recommended Solvents | 1. DMSO2. Ethanol3. Methanol | Test solubility in a small volume first. DMSO is a common choice for complex organic molecules. |
| Stock Concentration Range | 1 - 10 mg/mL | The final concentration depends on the solubility in the chosen solvent and the requirements of the downstream application. |
| Storage Temperature | -20°C or -80°C (long-term)4°C (short-term, stability dependent) | Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[6] |
| Light Sensitivity | Assumed to be light-sensitive | Store in amber vials or wrap tubes in aluminum foil to protect from light, a common practice for complex natural products.[2][6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a typical experiment where an this compound solution would be used: determining its antibacterial activity.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Methodology:
-
Prepare Bacterial Inoculum: Culture the desired bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Prepare Serial Dilutions:
-
From your this compound stock solution, prepare a working solution in the assay medium.
-
Perform a two-fold serial dilution of the this compound working solution in a 96-well microtiter plate. The concentration range should be chosen based on expected activity (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only) in the plate.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Data Analysis: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound at which no visible growth is observed.
Visualizations
Workflow for this compound Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solutions.
Hypothesized Signaling Pathway: Inhibition of Macromolecular Biosynthesis
Caption: Hypothesized mechanism of action for this compound based on related compounds.
References
- 1. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 2. static.igem.org [static.igem.org]
- 3. Stock Solution [mmbio.byu.edu]
- 4. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lecturesug3.wordpress.com [lecturesug3.wordpress.com]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Troubleshooting & Optimization
Overcoming Azamerone solubility issues in aqueous solutions
Welcome to the Technical Support Center for Azamerone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific experimental solubility data for this compound is not extensively published, its chemical structure as a complex, dichlorinated meroterpenoid suggests that it is a hydrophobic molecule with poor aqueous solubility. Compounds of this nature are often classified as 'brick-dust' or 'grease-ball' molecules, indicating they are challenging to dissolve in neutral aqueous buffers. It is recommended to initially assess solubility in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol before attempting to prepare aqueous solutions.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media)?
A2: This common phenomenon is known as solvent-shifting precipitation. This compound is likely highly soluble in an organic solvent like DMSO but poorly soluble in aqueous environments. When the concentrated DMSO stock is introduced to the aqueous buffer, the solvent composition abruptly changes from organic to aqueous. This shift in polarity drastically reduces this compound's solubility, causing it to precipitate out of the solution.
Q3: Is it possible to dissolve this compound directly in an aqueous buffer?
A3: Direct dissolution of this compound in neutral aqueous buffers is not recommended and is likely to be unsuccessful due to its inferred low intrinsic aqueous solubility. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into the aqueous buffer to the desired final concentration.
Q4: Can I use heat to dissolve my this compound?
A4: Gentle heating can sometimes aid in the dissolution of compounds. However, this should be approached with caution as excessive heat can lead to the degradation of complex molecules like this compound. Before applying heat, it is crucial to assess the thermal stability of the compound. If you choose to warm your solution, do so gently and allow it to cool to room temperature slowly to minimize the risk of rapid precipitation.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to troubleshooting and overcoming precipitation issues when preparing aqueous solutions of this compound.
Issue 1: this compound precipitates immediately upon dilution of the DMSO stock into the aqueous buffer.
Possible Cause A: Final concentration is too high.
-
Explanation: The final concentration of this compound in your aqueous solution may be exceeding its kinetic solubility limit under the specific experimental conditions (e.g., pH, temperature, buffer components).
-
Suggested Solution:
-
Lower the Final Concentration: Attempt to prepare a more dilute solution of this compound.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum achievable concentration in your specific aqueous buffer. A general protocol for this is provided below.
-
Possible Cause B: Improper mixing technique.
-
Explanation: Adding the DMSO stock solution too quickly or without adequate mixing can create localized areas of high concentration, leading to immediate precipitation.
-
Suggested Solution:
-
Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while the buffer is being vigorously vortexed or stirred. This ensures rapid dispersion of the compound.
-
Aliquot Buffer: Add the DMSO stock to the full volume of the aqueous buffer rather than adding the buffer to the stock.
-
Possible Cause C: Final DMSO concentration is too low.
-
Explanation: A certain percentage of the organic co-solvent (DMSO) is often required in the final aqueous solution to maintain the solubility of hydrophobic compounds.
-
Suggested Solution:
-
Increase Co-solvent Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility. A common starting point is 0.5% to 1% (v/v), but this may need to be optimized. Be mindful that higher concentrations of DMSO can be toxic to cells in biological assays.
-
Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent effects.
-
Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitate over time.
Possible Cause A: Supersaturation.
-
Explanation: The initial clear solution may be a supersaturated state, which is thermodynamically unstable. Over time, the excess solute will precipitate out of the solution.
-
Suggested Solution:
-
Work with Freshly Prepared Solutions: Use the prepared this compound solution as quickly as possible after preparation.
-
Re-evaluate Final Concentration: The working concentration may still be too high for long-term stability. Consider lowering the final concentration.
-
Possible Cause B: Temperature fluctuations.
-
Explanation: The solubility of many compounds is temperature-dependent. A decrease in temperature can cause a previously dissolved compound to precipitate.
-
Suggested Solution:
-
Maintain Constant Temperature: Store and handle your solutions at a constant temperature. If prepared at room temperature, try to maintain them at that temperature. Avoid refrigeration unless you have confirmed the compound's stability and solubility at lower temperatures.
-
Data Presentation: Strategies for Solubility Enhancement
The following table summarizes common strategies for enhancing the aqueous solubility of poorly soluble compounds like this compound. The effectiveness of each method can vary depending on the specific compound and experimental conditions.
| Strategy | Principle | Typical Improvement | Key Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form. | Variable, can be significant | Only applicable if this compound has ionizable functional groups. Requires careful control of buffer pH. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous buffer increases the overall solvent polarity, aiding in the dissolution of hydrophobic compounds. | 2 to 100-fold | Potential for solvent toxicity in biological assays. The final concentration of the co-solvent needs to be carefully controlled and a vehicle control should be used. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic molecules, increasing their apparent solubility in water. | 10 to 1000-fold | Can alter the free concentration of the compound and may have their own biological effects. |
| Surfactants | Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility. | Can be substantial | Potential for cell toxicity and interference with biological assays. |
| Solid Dispersions | Dispersing the compound in a solid, water-soluble carrier at a molecular level can enhance its dissolution rate and apparent solubility. | Significant | Requires specialized formulation techniques. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
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Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube or vial, add a precise volume of anhydrous, high-purity DMSO to the weighed this compound to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
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Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used if necessary, but check for compound stability first.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: General Procedure for Preparing a Diluted Aqueous Solution of this compound
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Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, cell culture medium) and filter it through a 0.22 µm filter to ensure it is sterile and free of particulates.
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Aliquoting Buffer: In a sterile tube, place the required volume of the aqueous buffer to achieve the final desired concentration of this compound.
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Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise.
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Final Mixing: Continue to vortex for an additional 15-30 seconds to ensure the compound is fully dispersed.
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Inspection: Visually inspect the solution against a dark background. It should be completely clear. If it appears cloudy or contains particulates, the solubility limit has been exceeded.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in aqueous solutions.
How to prevent Azamerone degradation during experiments
Welcome to the technical support center for Azamerone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a dichlorinated meroterpenoid natural product belonging to the napyradiomycin family.[1][2] Like many complex organic molecules, its intricate structure, which includes a phthalazinone core, makes it potentially susceptible to degradation under various experimental conditions.[1][3] Ensuring the stability of this compound is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and related compounds, the primary factors that could contribute to its degradation include:
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Oxidation: The biosynthesis of this compound involves oxidative rearrangement of a diazoketone precursor, suggesting that the molecule and its intermediates may be sensitive to oxidizing agents.[4][5]
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pH: Extreme pH conditions, both acidic and alkaline, can catalyze the degradation of organic molecules.[6][7][8]
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]
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Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.
Q3: How should I store this compound to ensure its long-term stability?
To maximize the shelf-life of this compound, it is recommended to store it as a solid under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation. |
| Light | Protected from light (Amber vial) | Prevents photodegradation. |
| Moisture | Desiccated environment | Minimizes hydrolysis. |
Q4: What is the best way to prepare and store this compound stock solutions?
For optimal stability in solution:
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Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol.[9]
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Preparation: Prepare solutions fresh for each experiment if possible. If a stock solution needs to be stored, prepare a concentrated stock (e.g., 10 mM) to minimize the volume of solvent and potential for degradation.[9]
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
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Storage: Store stock solutions at -80°C under an inert atmosphere and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation | Review storage and handling procedures. Prepare fresh solutions. Verify the purity of your this compound sample using an appropriate analytical method (e.g., HPLC, LC-MS).[][11][12] |
| Loss of biological activity | Degradation of the active compound | Prepare fresh dilutions of this compound immediately before use. Avoid prolonged exposure of solutions to ambient conditions. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Formation of degradation products | Protect samples from light and oxygen during preparation and analysis. Ensure the pH of the mobile phase is within a stable range for this compound. |
| Color change in solution | Potential oxidation or other degradation | Discard the solution. Prepare fresh solutions using deoxygenated solvents and handle under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
This protocol outlines the recommended steps for handling this compound to minimize degradation.
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Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Inert Atmosphere: When weighing and preparing solutions, work under an inert atmosphere (e.g., in a glove box or using a stream of argon or nitrogen).
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Solvent Preparation: Use anhydrous, high-purity solvents. If using aqueous buffers, ensure they are freshly prepared and deoxygenated.
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Solution Preparation: Dissolve this compound in the chosen solvent to the desired concentration. Gentle sonication can be used to aid dissolution. Avoid excessive heating.
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Use and Storage: Use the prepared solution immediately. For short-term storage, keep the solution on ice and protected from light. For longer-term storage, follow the stock solution storage guidelines.
Protocol 2: Stability Assessment of this compound under Experimental Conditions
This protocol provides a framework for testing the stability of this compound in your specific experimental buffer and conditions.
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Sample Preparation: Prepare a solution of this compound in your experimental buffer at the working concentration.
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Incubation: Incubate the solution under the exact conditions of your experiment (e.g., temperature, light exposure).
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Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
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Analysis: Immediately analyze the aliquots by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS, to quantify the amount of remaining this compound.
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Data Analysis: Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Workflow for handling this compound to prevent degradation.
Caption: Potential factors leading to this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of the Effects of the Structure of Phthalazinone’s Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Diazo-Hooker Reaction, Inspired by the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ibisscientific.com [ibisscientific.com]
- 9. benchchem.com [benchchem.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Optimizing Azamerone Concentration for Maximum Efficacy: Technical Support Center
Disclaimer: The following technical support guide is a hypothetical framework based on standard laboratory practices for optimizing the concentration of a novel compound. As of the current date, publicly available scientific literature does not contain information regarding the specific biological efficacy, mechanism of action, or established experimental protocols for Azamerone. The information provided below is for illustrative purposes and should be adapted based on actual experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new experiment?
A1: For a novel compound like this compound with unknown biological activity, it is recommended to start with a broad concentration range to determine its potency and potential cytotoxicity. A typical approach is to perform a dose-response curve starting from a low nanomolar (nM) range up to a high micromolar (µM) range. A suggested starting range could be from 1 nM to 100 µM, with logarithmic dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
Q2: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A2: The optimal concentration, often referred to as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), is cell line and assay-dependent. A dose-response experiment is crucial. You should treat your cells with a range of this compound concentrations and measure the desired biological effect. The concentration that gives the desired level of efficacy with minimal off-target effects or cytotoxicity is considered optimal.
Q3: What are the common solvents for dissolving this compound, and what is the maximum recommended solvent concentration in my cell culture medium?
A3: While specific solubility data for this compound is not widely available, compounds of similar chemical nature are often soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in results between replicate wells. | - Inconsistent cell seeding.- Uneven compound distribution.- Edge effects in the plate. | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding this compound.- Avoid using the outermost wells of the plate if edge effects are suspected. |
| No observable effect even at high concentrations of this compound. | - this compound may not be active in the chosen assay or cell line.- Insufficient incubation time.- Degradation of the compound. | - Test this compound in a different cell line or a different functional assay.- Perform a time-course experiment to determine the optimal incubation period.- Prepare fresh stock solutions of this compound for each experiment. |
| Significant cell death observed even at low concentrations. | - this compound may have a narrow therapeutic window.- High sensitivity of the cell line to the compound. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range.- Select a concentration for your efficacy studies that is well below the cytotoxic threshold. |
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve for this compound
This protocol outlines a general procedure for determining the effective concentration range of this compound in a cell-based assay.
Methodology:
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Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting stock concentration is 10 mM in DMSO.
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Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
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Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
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Assay: Perform the specific assay to measure the biological endpoint of interest (e.g., cell viability, proliferation, protein expression).
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Data Analysis: Plot the measured response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Cell Line A
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.1 |
| 0.01 | 5.3 ± 1.8 |
| 0.1 | 15.7 ± 3.5 |
| 1 | 48.2 ± 4.1 |
| 10 | 85.9 ± 2.9 |
| 100 | 98.1 ± 1.5 |
Visualizations
Caption: Workflow for Determining this compound Dose-Response.
Caption: Troubleshooting Logic for this compound Experiments.
Troubleshooting unexpected Azamerone experimental results
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results with the novel kinase inhibitor, Azamerone.
Disclaimer: this compound is a fictional compound created for this illustrative guide. The information presented is based on established principles of kinase inhibitor experiments and cell-based assays.
Quick Navigation
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Kinase of Rapid Cellular Proliferation (KRCP), a key enzyme in the Accelerated Growth Signaling (AGS) pathway. By inhibiting KRCP, this compound is expected to reduce cell proliferation and induce apoptosis in cells where the AGS pathway is active.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines with high KRCP expression and an active AGS pathway. We recommend using AGS-positive lines such as Hela-AGS+ (engineered to overexpress KRCP), A549, and MCF-7. For control experiments, AGS-negative lines like HEK293T or MRC-5 are suitable.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution. Stock solutions should be stored at -20°C or -80°C to prevent degradation. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]
Q4: How can I be sure my this compound stock solution is active?
A4: If you suspect degradation of your this compound stock, it is best to prepare a fresh solution.[2] To verify its activity, include a positive control cell line known to be sensitive to this compound in your experiments. A clear dose-dependent effect on this cell line will confirm the compound's activity.
Q5: Could the observed effects be due to off-target activity of this compound?
A5: While this compound is designed to be a selective KRCP inhibitor, off-target effects are a possibility with any small molecule inhibitor.[3][4] To investigate this, consider using a structurally unrelated inhibitor that targets the same pathway or performing a rescue experiment if a resistant KRCP mutant is available.[3] Comparing results across different inhibitors can help distinguish on-target from off-target effects.[5]
Troubleshooting Guide: Unexpected Results
This section addresses specific unexpected outcomes in a question-and-answer format.
Issue 1: No significant decrease in cell viability in AGS-positive cell lines.
Question: I treated A549 cells with this compound at various concentrations, but my MTT assay shows no significant reduction in cell viability compared to the vehicle control. What could be wrong?
Possible Causes and Solutions:
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Cell Health and Confluency: Ensure that your cells are in the logarithmic growth phase and are free from contamination, such as mycoplasma.[2] Cells that are overly confluent may show reduced sensitivity to treatment.[6]
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Experimental Conditions: Inconsistent experimental conditions like temperature, humidity, and pH can affect assay results.[7] It is also important to ensure consistent cell seeding density and incubation times.[4]
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Reagent Quality: The this compound stock solution may have degraded. Prepare a fresh dilution for each experiment.[2] Also, check for variability in media or serum batches.[4]
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Assay Timing: The timing of the assay is crucial. If the assay is performed too early, the effects of this compound may not yet be apparent.[8] Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[1]
Issue 2: High variability between replicate wells in a cell viability assay.
Question: My 96-well plate for a cell viability assay shows significant variation between replicate wells treated with the same concentration of this compound. Why is this happening?
Possible Causes and Solutions:
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Inconsistent Cell Seeding: Uneven cell distribution during seeding is a common cause of variability. Ensure your cell suspension is homogenous before and during plating.
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Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
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Pipetting Errors: Inaccurate pipetting of either the cell suspension or the this compound dilutions can lead to significant differences between wells. Calibrate your pipettes regularly and use appropriate techniques.
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Compound Precipitation: At higher concentrations, this compound may precipitate out of the media. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system if possible.
Issue 3: Unexpected cell morphology changes.
Question: After treating MCF-7 cells with this compound, I observed that the cells are rounding up and detaching from the plate, even at low concentrations. Is this expected?
Possible Causes and Solutions:
-
Cytotoxicity: The observed effect could be due to high cytotoxicity at the tested concentrations. It's essential to perform a dose-response experiment to identify a non-toxic concentration range.[1]
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Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a non-toxic level, typically 0.1% or lower.[1]
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Target-Related Effect: The KRCP kinase, the target of this compound, might be involved in cell adhesion. Inhibition of such a target could naturally lead to the observed morphological changes.[1]
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Induction of Apoptosis: Cell rounding and detachment are characteristic features of apoptosis. You can confirm this by performing an apoptosis-specific assay, such as Annexin V staining.[9]
Issue 4: No induction of apoptosis in Annexin V assay.
Question: I treated Hela-AGS+ cells with this compound, which I expected to induce apoptosis. However, my Annexin V/PI flow cytometry results show no increase in apoptotic cells. What could be the issue?
Possible Causes and Solutions:
-
Insufficient Drug Concentration or Duration: The concentration of this compound or the treatment duration may not have been sufficient to induce a detectable level of apoptosis. A dose-response and time-course experiment is recommended.[9]
-
Assay Timing: Apoptosis is a dynamic process. If the assay is performed too late, you may miss the early apoptotic phase (Annexin V positive, PI negative) and primarily see late apoptotic or necrotic cells. Conversely, performing the assay too early may not show any effect.[8]
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Cell Handling: The use of EDTA-containing trypsin can interfere with Annexin V binding, which is calcium-dependent.[9] Use a gentle, EDTA-free method for cell detachment.[9]
-
Loss of Apoptotic Cells: Apoptotic cells can detach and be present in the supernatant. Ensure you collect both the adherent and floating cells to not miss the apoptotic population.[9]
Issue 5: Cell cycle analysis shows no G1 arrest.
Question: I expected this compound to cause G1 arrest in A549 cells, but my propidium iodide (PI) staining and flow cytometry analysis do not show an accumulation of cells in the G1 phase. Why not?
Possible Causes and Solutions:
-
Cell Proliferation State: If the cells are not actively proliferating, a cell cycle arrest will not be observable.[10] Ensure your cells are in a logarithmic growth phase at the time of treatment.
-
High Flow Rate: Running samples at a high flow rate on the cytometer can lead to poor resolution of the different cell cycle phases.[10][11]
-
Inadequate Staining: Insufficient staining with the PI/RNase solution can result in a poor-quality histogram. Ensure proper incubation time and reagent concentrations.[10][12]
-
Cell Clumps: Cell aggregates can be mistaken for cells in the G2/M phase, skewing the results. It is important to have a single-cell suspension, which can be achieved by filtering the sample before analysis.[10][12]
Data Summary Tables
Table 1: Expected IC50 Values for this compound in Cell Viability Assays (72h Treatment)
| Cell Line | Type | Expected IC50 (nM) | Notes |
| Hela-AGS+ | AGS-Positive (Engineered) | 50 - 150 | Highly sensitive due to KRCP overexpression. |
| A549 | AGS-Positive | 200 - 500 | Lung Carcinoma, endogenous KRCP expression. |
| MCF-7 | AGS-Positive | 400 - 800 | Breast Cancer, moderate KRCP expression. |
| HEK293T | AGS-Negative (Control) | > 10,000 | Low to no KRCP expression. |
| MRC-5 | AGS-Negative (Control) | > 10,000 | Normal lung fibroblast, low KRCP expression. |
Table 2: Troubleshooting Checklist for Unexpected Cell Viability Results
| Parameter | Expected Observation | Potential Problem if Not Observed | Suggested Action |
| Dose-Response | Decreased viability with increasing this compound concentration in AGS+ cells. | No dose-response. | Verify compound activity, check cell line identity, assess for contamination.[4] |
| Vehicle Control | High cell viability (>95%). | Low viability in vehicle control. | Reduce DMSO concentration, check for media/serum issues. |
| AGS-Negative Control | Minimal to no effect on cell viability. | Significant toxicity in control cells. | Suggests off-target effects or general cytotoxicity.[3] |
| Microscopic Inspection | Healthy, attached cells in controls; signs of cell death in treated wells. | Widespread cell death in all wells, or no visible effect. | Check for contamination, incorrect dosing, or inactive compound. |
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: The Accelerated Growth Signaling (AGS) Pathway and the inhibitory action of this compound on KRCP.
Caption: Experimental workflow for a standard MTT-based cell viability assay.
Caption: A logical flowchart for troubleshooting unexpected experimental results.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well for A549) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
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Cell Harvesting: After treatment, carefully collect the supernatant (containing floating cells). Wash the adherent cells with PBS and detach them using an EDTA-free dissociation reagent. Combine the detached cells with their corresponding supernatant.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.[8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8] To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the samples by flow cytometry within one hour. Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
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Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound. Harvest both floating and adherent cells as described in the apoptosis protocol.
-
Fixation: Wash the cells with ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol drop-wise to the cell pellet to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
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Analysis: Analyze the samples by flow cytometry. Use software to deconvolute the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 6. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 7. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
Improving the yield of Azamerone chemical synthesis
Welcome to the technical support center for the chemical synthesis of Azamerone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic route to this complex natural product. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to improve the yield and purity of this compound.
I. General Troubleshooting and FAQs
This section addresses common issues that can arise during the multi-step synthesis of this compound.
FAQs
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Q1: My overall yield for the this compound synthesis is consistently low. What are the most likely causes? A1: Low overall yield in a multi-step synthesis like that of this compound can stem from several factors.[1] It is crucial to analyze each step individually. Common culprits include incomplete reactions, the formation of side products, and losses during workup and purification.[2] Pay close attention to the purity of your starting materials and reagents, as impurities can significantly impact reaction efficiency. Ensure all glassware is scrupulously clean and dried to prevent unwanted side reactions.
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Q2: I'm observing multiple spots on my TLC analysis of the crude product from one of the key steps. How can I identify the source of these impurities? A2: Multiple spots on a TLC plate indicate the presence of starting materials, the desired product, and potentially one or more side products. To identify these, run co-spots with your starting materials. If you suspect the formation of common side products, it may be necessary to isolate and characterize them using techniques like NMR or mass spectrometry. The subsequent sections on specific reaction steps will detail potential side reactions to look out for.
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Q3: How can I minimize product loss during purification? A3: Product loss during purification is a common challenge. For column chromatography, ensure proper packing of the stationary phase and choose an appropriate solvent system that provides good separation between your product and impurities. When performing extractions, use an adequate volume of solvent and perform multiple extractions to ensure complete transfer of your product. If your compound is volatile, be cautious during solvent removal using a rotary evaporator.[2]
II. Enantioselective Chloroetherification
This critical step establishes a key stereocenter in the this compound core. The reaction involves the cyclization of a prenyl-containing hydroxyquinone to a chloropyran.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the catalyst is active. |
| Decomposition of starting material or product. | Lower the reaction temperature. Use a milder chlorinating agent. | |
| Suboptimal reagent stoichiometry. | Carefully control the equivalents of the chlorinating agent and other reagents. An excess may lead to side reactions. | |
| Low Enantioselectivity | Inactive or incorrect chiral ligand. | Use a fresh, pure sample of the chiral ligand. Verify the correct ligand is being used for the desired enantiomer. |
| Racemization of the product. | Work up the reaction at a lower temperature. Avoid harsh acidic or basic conditions during purification. | |
| Incorrect solvent. | Screen different solvents. The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. | |
| Formation of Side Products | Dichlorination or other over-reactions. | Use a controlled amount of the chlorinating agent. Add the chlorinating agent slowly to the reaction mixture. |
| Formation of regioisomers. | The choice of catalyst and ligand can influence regioselectivity. Re-evaluate the catalytic system. |
Experimental Protocol: Enantioselective Chloroetherification of Prenylquinone 11
This protocol is adapted from the synthesis reported by Landry, M. L. et al.[2]
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral titanium ligand and the appropriate solvent (e.g., 2-methyltetrahydrofuran). Cool the solution to the desired temperature (e.g., -78 °C).
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Reagent Addition: Add the titanium source (e.g., titanium isopropoxide) dropwise to the ligand solution and stir for 30 minutes. Add the prenylquinone starting material as a solution in the reaction solvent. Finally, add a solution of the chlorinating agent (e.g., tert-butyl hypochlorite) dropwise over an extended period.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate). Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Quantitative Data on Yield Optimization
The following table summarizes the optimization of the enantioselective chloroetherification step as reported in the literature.[2]
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Ligand A | DCM | -78 | 29 | 10 |
| 2 | Ligand B | DCM | -78 | 39 | 7 |
| 3 | Ligand B | Hexanes | -78 | 11 | <1 |
| 4 | Ligand B | Toluene | -78 | 38 | 16 |
| 5 | Ligand B | 2-Me-THF | -78 | 33 | 57 |
| 6 | Ligand B + Pyridine | 2-Me-THF | -78 | 20 | 78 |
Workflow Diagram
III. Pd-Catalyzed Cross-Coupling
This step forges a key Csp³-Csp² bond between a quinone diazide and a boronic hemiester, which is a sterically hindered coupling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Inactive catalyst. | Use a fresh source of palladium catalyst and ligand. Ensure the reaction is performed under strictly anaerobic conditions. |
| Decomposition of the quinone diazide. | The quinone diazide intermediate is often used without purification. Ensure its formation is clean and use it promptly. | |
| Poor reactivity of the boronic hemiester. | Ensure the boronic hemiester is pure and dry. | |
| Formation of Side Products | Homocoupling of the boronic hemiester. | This can occur if the catalyst is not sufficiently active or if the reaction conditions are not optimal. |
| Protodeboronation of the boronic hemiester. | Minimize the presence of water in the reaction mixture. | |
| Decomposition of the product. | The phenol product may be sensitive to air or light. Work up the reaction promptly and store the product under an inert atmosphere. |
Experimental Protocol: SPhos-Ligated Pd-Catalyzed Cross-Coupling
This protocol is based on the synthesis described by Landry, M. L. et al.[2]
-
Quinone Diazide Formation: In a flask protected from light, dissolve the quinone in a suitable solvent (e.g., acetonitrile). Add tosyl hydrazide and stir at room temperature. After completion, add a base (e.g., DBU) and stir for a short period. This solution of the quinone diazide is used directly in the next step.
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Cross-Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃) and the SPhos ligand in the reaction solvent (e.g., toluene). Add the boronic hemiester and a base (e.g., potassium phosphate). Heat the mixture to the desired temperature (e.g., 80 °C).
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Addition of Quinone Diazide: Slowly add the freshly prepared solution of the quinone diazide to the heated reaction mixture over several hours using a syringe pump.
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Reaction Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous acid and brine. Dry the organic layer and concentrate.
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Purification: Purify the crude product by flash column chromatography.
Quantitative Data on Yield Optimization
A 46% overall yield for the two steps (quinone diazide formation and cross-coupling) has been reported for the synthesis of the phenol intermediate 20 from quinone 15.[2] Further optimization could involve screening different palladium sources, ligands, bases, and solvents.
Logical Relationship Diagram
IV. Late-Stage Tetrazine [4+2]-Cycloaddition/Oxidation Cascade
This final key step constructs the unique phthalazinone core of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete cycloaddition. | Increase reaction time or temperature. Ensure the tetrazine is reactive. |
| Inefficient oxidation. | Ensure the oxidizing agent is fresh and added in the correct stoichiometry. | |
| Decomposition of the starting material or product. | This is a late-stage reaction, so material is precious. Run the reaction at a lower temperature for a longer time. | |
| Formation of Side Products | Formation of dihydropyridazine intermediate without oxidation. | Ensure complete oxidation by using a sufficient amount of the oxidizing agent. |
| Undesired side reactions of the complex framework. | The substrate is complex at this stage. Mild reaction conditions are crucial. |
Experimental Protocol: Tetrazine Annulation
This protocol is based on the synthesis described by Landry, M. L. et al.[2]
-
Reaction Setup: In a glovebox, combine the advanced phenol intermediate and a boron-based mediator in a suitable solvent (e.g., benzene).
-
Reagent Addition: Add the tetrazine derivative to the reaction mixture.
-
Reaction Progression: Seal the reaction vessel and heat to the desired temperature (e.g., 80 °C).
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Oxidation: After the initial reaction is complete, cool the mixture and add an oxidizing agent.
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Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the final product by preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC).
Signaling Pathway Analogy: The Logic of the Final Annulation
While not a biological signaling pathway, the sequence of events in the final annulation can be visualized in a similar manner to illustrate the logical progression from reactants to the final product.
References
Azamerone stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Azamerone during long-term storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation with this compound, providing actionable steps to identify and resolve them.
Question: I am seeing unexpected peaks in my HPLC/LC-MS analysis of an aged this compound sample. How can I determine if these are degradation products?
Answer:
The appearance of new peaks in your chromatogram is a common indicator of compound degradation. To confirm if these peaks correspond to degradation products of this compound, follow this systematic approach:
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Analyze a Fresh Standard: Compare the chromatogram of your aged sample with that of a freshly prepared this compound standard stored under ideal conditions (see recommended storage conditions below). The absence of these new peaks in the fresh standard strongly suggests they are a result of degradation.[1]
-
Perform Forced Degradation Studies: Subject a fresh sample of this compound to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light.[1][2] If the peaks in your aged sample match the retention times of the peaks generated under these stress conditions, it provides evidence that they are indeed degradation products.
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Utilize Advanced Detection: Employ a photodiode array (PDA) detector to check if the new peaks share a similar UV-Vis spectral profile with the parent this compound compound, which would indicate a structural relationship.[1] Further characterization using mass spectrometry (MS) can help in identifying the molecular weights of the potential degradation products and elucidating their structures.
Question: The biological activity of my this compound stock solution appears to have decreased over time. What could be the cause?
Answer:
A decrease in biological activity is often linked to a reduction in the concentration of the active compound due to degradation.
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Chemical Degradation: this compound, being a complex molecule, may be susceptible to hydrolysis, oxidation, or photolysis, leading to the formation of inactive or less active byproducts.[1][3]
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Precipitation: The compound may have precipitated out of solution, especially if stored at low temperatures or if the solvent has evaporated, thus lowering the effective concentration. Visually inspect your stock solution for any particulate matter.
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Adsorption: this compound might adsorb to the surface of the storage container, reducing the amount available in solution.[1]
To troubleshoot, re-evaluate the purity of your stock solution using a validated analytical method like HPLC. If degradation is confirmed, prepare a fresh stock solution from a solid sample that has been stored under optimal conditions.
Question: The color of my solid this compound sample has changed from its initial appearance. Is it still usable?
Answer:
A change in the physical appearance, such as color, of a solid compound can be a sign of degradation.[4] This is often due to slow oxidation or reaction with atmospheric components. While a color change does not definitively mean the compound is unusable, it warrants further investigation. It is highly recommended to re-test the purity of the sample using an appropriate analytical technique (e.g., HPLC, NMR) to determine the percentage of the intact compound remaining before proceeding with any experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it at -20°C or lower in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[5][6] This minimizes exposure to heat, light, moisture, and oxygen, which are the primary drivers of chemical degradation.[7][8]
Q2: How should I prepare and store this compound stock solutions?
A2: It is advisable to prepare stock solutions fresh for each experiment. If storage is necessary, dissolve this compound in a suitable, dry, aprotic solvent (e.g., anhydrous DMSO or DMF) at the desired concentration. Aliquot the solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store these aliquots at -80°C . Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[6]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on its complex structure featuring a polyhalogenated system and a pyridazine ring, potential degradation routes could include:
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Hydrolysis: The amide-like linkages within the pyridazine core could be susceptible to hydrolysis, especially under acidic or basic conditions.[1]
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Oxidation: The electron-rich aromatic and heterocyclic systems may be prone to oxidation, particularly when exposed to air and light.[1][8]
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Photolysis: Exposure to UV light can provide the energy to break chemical bonds and induce degradation.[1][3]
Q4: For how long can I expect this compound to be stable under the recommended storage conditions?
A4: The stability of a compound is dependent on its intrinsic chemical properties and the storage conditions.[8] For a complex natural product like this compound, it is best practice to re-qualify the purity of the material after extended periods of storage (e.g., annually) even when stored under ideal conditions.
Data Presentation
Table 1: Hypothetical Stability of Solid this compound Under Various Storage Conditions Over 12 Months
| Storage Condition | Purity after 6 months (%) | Purity after 12 months (%) | Observations |
| -80°C, Dark, Inert Gas | >99% | >99% | No change in appearance |
| -20°C, Dark, Inert Gas | >99% | 98-99% | No change in appearance |
| 4°C, Dark, Air | 95-97% | 90-95% | Slight discoloration |
| 25°C, Dark, Air | 85-90% | 75-85% | Noticeable discoloration |
| 25°C, Light, Air | <80% | <70% | Significant color change and appearance of new impurities |
Note: This data is illustrative and intended to highlight the importance of proper storage conditions.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.
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Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
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0-2 min: 10% B
-
2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-18.1 min: 90% to 10% B
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18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile). Dilute as necessary.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to intentionally degrade this compound to identify potential degradation products.
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Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Incubate at room temperature for 24 hours. Quench the reaction if necessary and analyze by HPLC.
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Thermal Degradation: Heat solid this compound at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.
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Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours. Analyze by HPLC.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for decreased activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 5. gmpplastic.com [gmpplastic.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. iltusa.com [iltusa.com]
Technical Support Center: Minimizing Off-Target Effects of Azamerone in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azamerone in cell-based assays while minimizing potential off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the generation of reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a unique pyridazine-containing natural product. While its full biological activity is an active area of research, preliminary studies suggest it functions as a kinase inhibitor. Its complex structure may offer novel binding modes, but like many kinase inhibitors, it has the potential for off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and misinterpretation of the compound's true mechanism of action.[1][2] Minimizing these effects is crucial for validating experimental findings and for the successful development of selective therapeutic agents.[2]
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators of off-target effects include:
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Unexpected cytotoxicity: Significant cell death at concentrations where the on-target effect is not yet saturated.
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Inconsistent phenotypic outcomes: Discrepancies between the observed cellular phenotype and what is expected based on the inhibition of the putative primary target.
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Discrepancies with genetic validation: The phenotype observed with this compound treatment differs from that seen with genetic knockdown (e.g., siRNA or CRISPR) of the intended target.
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Lack of a clear dose-response relationship: The biological effect does not correlate predictably with increasing concentrations of this compound.
Q4: What general strategies can I employ to minimize this compound's off-target effects?
Several strategies can be implemented to mitigate off-target effects:
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Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[1]
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Orthogonal validation: Confirm key findings using structurally and mechanistically different inhibitors of the same target, or by using genetic approaches.[1]
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Target engagement assays: Directly measure the binding of this compound to its intended target within the cell to correlate with the observed phenotype.[1]
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Use of appropriate controls: Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., a known inhibitor of the pathway) in all experiments.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed at effective concentrations.
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Possible Cause: this compound may be causing off-target toxicity.
-
Troubleshooting Steps:
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Determine the IC50 for the on-target effect and the CC50 (50% cytotoxic concentration). A narrow therapeutic window (ratio of CC50 to IC50) suggests significant off-target toxicity.
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Reduce the concentration of this compound. Use the lowest possible concentration that still provides a measurable on-target effect.
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Shorten the incubation time. This can reduce the cumulative effect of off-target toxicity.
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Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your primary functional assay to monitor toxicity across a range of this compound concentrations.
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Problem 2: Inconsistent results between experimental replicates.
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Possible Cause: Variability in cell health, passage number, or assay conditions can exacerbate subtle off-target effects.
-
Troubleshooting Steps:
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Standardize cell culture conditions. Use cells within a narrow passage number range and ensure consistent seeding densities.
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Optimize assay parameters. Factors such as incubation time, serum concentration, and plate type can influence results.
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Perform a dose-response curve in every experiment. This will help to identify any shifts in the potency of this compound.
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Problem 3: The observed phenotype does not match the expected outcome from inhibiting the primary target.
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Possible Cause: The observed phenotype may be a result of this compound's off-target effects.
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Troubleshooting Steps:
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Use an orthogonal approach. Attempt to replicate the phenotype using a structurally unrelated inhibitor of the same target or by using siRNA/CRISPR to knock down the target.
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Perform a kinase panel screen. This will identify other kinases that are inhibited by this compound at the concentrations used in your assay.
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Conduct a thermal shift assay (CETSA) to confirm target engagement in intact cells.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest effective concentration of this compound that produces the desired biological effect while minimizing cytotoxicity.
Methodology:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x serial dilution of this compound in complete cell culture medium. A typical starting concentration might be 100 µM, with 10-12 dilution points. Include a vehicle-only control.
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Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound.
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Incubation: Incubate the cells for a duration appropriate for the biological question being investigated (e.g., 24, 48, or 72 hours).
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Assay: Perform two parallel assays:
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Functional Assay: Measure the biological response of interest (e.g., phosphorylation of a downstream target by Western blot, reporter gene expression).
-
Cytotoxicity Assay: Measure cell viability using an appropriate method (e.g., MTS or a live/dead cell stain).
-
-
Data Analysis: Plot the dose-response curves for both the functional and cytotoxicity assays to determine the EC50 and CC50 values, respectively. The optimal concentration range will be where the functional effect is maximal and cytotoxicity is minimal.
Protocol 2: Orthogonal Validation using siRNA
Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended target of this compound.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA specifically targeting the putative primary target of this compound. Include a non-targeting (scrambled) siRNA control.
-
Incubation: Allow the siRNA to take effect, typically for 48-72 hours, to ensure sufficient knockdown of the target protein.
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Verification of Knockdown: Harvest a subset of the cells and verify the knockdown of the target protein by Western blot or qPCR.
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Phenotypic Assay: Perform the same functional assay on the siRNA-treated cells as was done with the this compound-treated cells.
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Comparison: Compare the phenotype of the target-specific siRNA-treated cells to the phenotype observed with this compound treatment. A similar phenotype provides strong evidence that this compound is acting on-target.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Putative Role in Cell Signaling |
| Primary Target Kinase A | 50 | Cell Proliferation and Survival |
| Off-Target Kinase B | 500 | Cell Cycle Regulation |
| Off-Target Kinase C | 1,200 | Stress Response |
| Off-Target Kinase D | > 10,000 | Not significantly inhibited |
| Off-Target Kinase E | > 10,000 | Not significantly inhibited |
Table 2: Example Dose-Response Data for this compound
| This compound (µM) | % Inhibition of Target A | % Cell Viability |
| 0.01 | 5 | 100 |
| 0.1 | 45 | 98 |
| 1 | 95 | 92 |
| 10 | 98 | 65 |
| 100 | 99 | 15 |
Visualizations
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: On-target vs. off-target signaling of this compound.
References
Technical Support Center: Refining Azamerone Delivery Methods for In-Vivo Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the in-vivo delivery of Azamerone. Due to the limited publicly available data on the specific physicochemical properties of this compound, this guide is based on established methods for the formulation and delivery of hydrophobic and poorly soluble compounds. It is essential to determine the specific properties of your this compound sample experimentally to optimize the protocols provided below.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound is a novel, dichlorinated meroterpenoid natural product with a unique phthalazinone core structure, isolated from a marine-derived bacterium.[1][2][3] While its specific mechanism of action is not fully elucidated, compounds with a similar heterocyclic quinone core are known to act as DNA intercalating agents and topoisomerase inhibitors.[1][2] This suggests that this compound may exert its biological effects, including its observed weak in vitro cytotoxicity against T-cells and macrophages, through similar pathways.[1][2]
Q2: What are the main challenges in delivering this compound in-vivo?
A2: As a meroterpenoid, this compound is predicted to be hydrophobic and have low aqueous solubility. The primary challenges for its in-vivo delivery include:
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Poor Bioavailability: Limited absorption and distribution to target tissues due to low solubility.
-
Precipitation: The compound may precipitate out of solution upon administration, leading to inaccurate dosing and potential local toxicity.
-
Vehicle-Related Toxicity: The use of organic solvents or harsh surfactants to dissolve this compound can cause adverse effects in animal models.
Q3: What are the recommended starting points for formulating this compound for in-vivo studies?
A3: A stepwise approach to formulation development is recommended. Start with simple solvent systems and progress to more complex formulations as needed. The choice of vehicle will depend on the route of administration and the required dose. See the Experimental Protocols section for detailed starting formulations.
Q4: How can I troubleshoot common issues like compound precipitation or lack of efficacy?
A4: Our Troubleshooting Guide section provides detailed solutions for common problems encountered during in-vivo experiments with poorly soluble compounds like this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in-vivo delivery of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Compound Precipitation in Formulation | Poor solubility of this compound in the chosen vehicle. | 1. Increase Solubilizing Agents: Gradually increase the concentration of co-solvents (e.g., DMSO, PEG300) or surfactants (e.g., Tween 80, Cremophor EL). 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the vehicle to enhance solubility. 3. Particle Size Reduction: If using a suspension, consider micronization or nanosuspension to improve dissolution rate. 4. Explore Alternative Formulations: Consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs). |
| Animal Distress or Toxicity Post-Injection | Vehicle toxicity or high local concentration of this compound. | 1. Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its toxicity. 2. Reduce Solvent Concentration: Aim for the lowest possible concentration of organic solvents (e.g., <10% DMSO for intraperitoneal injections). 3. Change Formulation: Switch to a more biocompatible vehicle, such as a cyclodextrin-based solution or a lipid emulsion. 4. Slower Infusion Rate: For intravenous administration, a slower infusion rate can reduce acute toxicity. |
| Lack of Efficacy or High Variability in Results | Poor bioavailability, inadequate dosing, or compound instability. | 1. Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen formulation. 2. Increase Dose (with caution): If the compound is well-tolerated, a dose escalation study may be warranted. 3. Alternative Route of Administration: Consider a different route that may offer better bioavailability (e.g., intravenous vs. oral). 4. Assess Compound Stability: Confirm the stability of this compound in the formulation under storage and experimental conditions. |
| Injection Site Reactions (for IP, SC routes) | Irritating formulation or compound precipitation at the injection site. | 1. Dilute the Formulation: Decrease the concentration of this compound and solubilizing agents. 2. Buffer the Formulation: Ensure the pH of the formulation is close to physiological pH (7.2-7.4). 3. Increase Injection Volume: A larger volume (within acceptable limits for the animal model) can help to disperse the compound. |
Experimental Protocols
The following are detailed methodologies for preparing and administering this compound formulations. Note: These are starting points and should be optimized based on the experimentally determined solubility and stability of this compound.
Protocol 1: Co-Solvent Formulation for Intraperitoneal (IP) Injection
Objective: To prepare a simple, injectable solution of this compound for initial in-vivo screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl), sterile
Procedure:
-
Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle heating (37°C) and vortexing may be required.
-
Vehicle Preparation: Prepare the final vehicle by mixing the components in the following ratio (v/v/v/v):
-
DMSO: 10%
-
PEG300: 40%
-
Tween 80: 5%
-
Saline: 45%
-
-
Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration. Ensure the final DMSO concentration in the injected volume is below 10%.
-
Administration: Administer the formulation to the animal model via intraperitoneal injection at the desired dose volume.
Protocol 2: Lipid-Based Formulation (SEDDS) for Oral Gavage
Objective: To enhance the oral bioavailability of this compound using a self-emulsifying drug delivery system.
Materials:
-
This compound
-
Labrafac™ Lipophile WL 1349 (oil)
-
Kolliphor® EL (surfactant)
-
Transcutol® HP (co-surfactant)
-
Water
Procedure:
-
Component Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Formulation Preparation: Based on solubility data, prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant in a clear, homogenous mixture. A common starting ratio is 40:40:20 (oil:surfactant:co-surfactant).
-
Drug Loading: Dissolve this compound in the SEDDS pre-concentrate. Gentle warming may be necessary.
-
Emulsification: To test the self-emulsifying properties, add a small amount of the drug-loaded SEDDS to water with gentle agitation. A fine, stable emulsion should form.
-
Administration: Administer the drug-loaded SEDDS pre-concentrate directly via oral gavage. The formulation will emulsify in the gastrointestinal fluids.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound as a DNA intercalating agent and Topoisomerase II inhibitor.
Experimental Workflow
Caption: General workflow for the formulation and in-vivo testing of this compound.
Logical Relationship
References
- 1. This compound, A Terpenoid Phthalazinone from a Marine-Derived Bacterium Related to the Genus Streptomyces (Actinomycetales) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a terpenoid phthalazinone from a marine-derived bacterium related to the genus Streptomyces (Actinomycetales) - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic Azamerone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with synthetic Azamerone. Our troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimentation, with a focus on resolving batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Purity and Characterization
Question 1: We've observed a different impurity profile in our latest batch of synthetic this compound compared to previous batches. What are the likely causes?
Answer: Batch-to-batch variation in the impurity profile of synthetic this compound can arise from several critical steps in its multi-step synthesis. Based on published synthetic routes, the following are key areas to investigate:
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Enantioselective Chloroetherification: This step establishes a key stereocenter. Incomplete enantioselectivity can lead to the presence of diastereomers, which may be difficult to separate in later stages. Additionally, side reactions like over-chlorination or the formation of constitutional isomers can occur.[1][2]
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Pd-Catalyzed Cross-Coupling: The coupling of the quinone diazide and the boronic hemiester is a complex transformation. Common side products can include homocoupling of the boronic ester, decomposition of the diazide, or incomplete reaction, leaving starting materials as impurities. The efficiency of this reaction is highly sensitive to catalyst quality, ligand concentration, and reaction temperature.
-
Late-Stage Tetrazine [4+2]-Cycloaddition/Oxidation Cascade: This final ring-forming cascade is crucial for the formation of the phthalazinone core. Incomplete cycloaddition or oxidation can result in a variety of structurally related impurities. The reactivity of the tetrazine can also be a source of variability.
We recommend a thorough analytical comparison of the batches using high-resolution mass spectrometry (HRMS) and 2D NMR to identify the structures of the unknown impurities.
Question 2: Our current batch of this compound shows a lower than expected purity by HPLC. How can we improve our analytical method to better resolve impurities?
Answer: For a complex molecule like this compound with multiple chiral centers, a standard HPLC method may not be sufficient. We recommend the following to improve your analytical separation:
-
Chiral High-Performance Liquid Chromatography (HPLC): Given the stereocomplex nature of this compound, the use of a chiral stationary phase is highly recommended. This will allow for the separation and quantification of any diastereomeric impurities.
-
Method Optimization: A systematic optimization of the mobile phase composition (including the use of different organic modifiers and additives), flow rate, and column temperature can significantly improve the resolution of closely eluting impurities.
-
Orthogonal Methods: Employing an orthogonal separation technique, such as Supercritical Fluid Chromatography (SFC), can provide a different selectivity and help to confirm the purity profile observed by HPLC.
A comparison of a standard versus a chiral HPLC method is summarized below:
| Feature | Standard RP-HPLC | Chiral HPLC |
| Stationary Phase | C18 or similar | Polysaccharide-based or similar chiral selector |
| Primary Separation | Polarity | Enantioselectivity and Polarity |
| Impurity Detection | Co-elution of stereoisomers is likely | Resolution of diastereomers and enantiomers |
| Recommended Use | Initial purity assessment | In-depth purity analysis and quality control |
Question 3: We are having trouble with the solubility of a new batch of this compound. It appears less soluble than previous batches. Why might this be?
Answer: Variations in solubility can often be attributed to differences in the solid-state properties of the compound, which can be influenced by the final purification and isolation steps. Potential causes include:
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Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities. The crystallization conditions, such as the solvent system and cooling rate, can influence which polymorph is obtained.
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Presence of Insoluble Impurities: Even small amounts of insoluble impurities can affect the overall dissolution of the batch.
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Residual Solvents: The presence of different residual solvents from the final purification can alter the physical properties of the solid material.
We recommend analyzing the different batches by powder X-ray diffraction (PXRD) to investigate for polymorphism and using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify residual solvents.
Section 2: Inconsistent Biological Activity
Question 4: We are observing significant variability in the IC50 value of this compound in our topoisomerase inhibition assays between different synthetic batches. What could be the cause?
Answer: Inconsistent biological activity is a critical issue that can often be traced back to variations in the purity and composition of the synthetic this compound batches. As this compound is a topoisomerase inhibitor, its activity is highly dependent on its specific three-dimensional structure for DNA intercalation and interaction with the topoisomerase enzyme.
Potential causes for variability include:
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Presence of Stereoisomers: Diastereomers of this compound may have significantly lower or no biological activity. If a particular batch has a higher percentage of an inactive diastereomer, the overall potency of the mixture will be reduced.
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Inhibitory or Antagonistic Impurities: Certain impurities may interfere with the assay, either by directly inhibiting the topoisomerase enzyme or by competing with this compound for binding.
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Degradation of the Active Compound: this compound's complex structure may be susceptible to degradation under certain storage conditions. Ensure that all batches have been stored correctly (e.g., protected from light, at a low temperature).
We strongly recommend performing a thorough quality control analysis on each batch, including chiral HPLC to determine the diastereomeric purity, and LC-MS to identify and quantify any major impurities.
Question 5: How can we troubleshoot our cell-based assays to minimize variability when testing different batches of this compound?
Answer: In addition to ensuring the quality of your synthetic this compound, it is crucial to control for variability in your biological assay. Here are some key considerations:
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Cell Health and Passage Number: Use cells that are in a consistent and healthy growth phase. High passage numbers can lead to genetic drift and altered cellular responses.
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Compound Solubilization: Ensure that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in cell culture media. Precipitation of the compound will lead to inaccurate dosing.
-
Assay Controls: Include appropriate positive and negative controls in every experiment. A known topoisomerase inhibitor can serve as a positive control to ensure the assay is performing as expected.
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Consistent Protocols: Adhere strictly to a standardized protocol for cell seeding, treatment, and data acquisition to minimize technical variability.
Below is a troubleshooting decision tree to help diagnose issues with inconsistent biological assay results.
Experimental Protocols
Protocol 1: Quality Control of Synthetic this compound by HPLC-MS
Objective: To assess the purity and identify potential impurities in a synthetic batch of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
-
Chiral column (e.g., Daicel Chiralpak IA or similar) for stereoisomer analysis
-
Standard C18 column for general purity assessment
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
This compound sample, dissolved in a suitable solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL
Procedure:
-
General Purity Analysis (C18 Column):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD at 254 nm and 280 nm. MS scan in positive ion mode from m/z 200-1000.
-
-
Chiral Purity Analysis (Chiral Column):
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v). The exact ratio may require optimization.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: DAD at 254 nm.
-
Data Analysis:
-
For the C18 analysis, calculate the purity of the main peak as a percentage of the total peak area. Identify the mass-to-charge ratio (m/z) of any significant impurities.
-
For the chiral analysis, determine the ratio of the different stereoisomers by comparing their peak areas.
| Parameter | C18 Analysis | Chiral Analysis |
| Purpose | Overall Purity | Stereoisomeric Ratio |
| Typical Elution | Single main peak with impurities | Separation of diastereomers |
| Acceptance Criteria | Purity > 95% | Diastereomeric excess > 98% |
Visualizations
Simplified Synthetic Workflow of this compound
The synthesis of this compound is a complex undertaking with several key stages where variability can be introduced. The following diagram illustrates a simplified workflow based on published routes, highlighting critical control points.
References
Enhancing the signal-to-noise ratio in Azamerone-based assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Azamerone-based assays and enhancing the signal-to-noise ratio.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise (S/N) ratio in this compound-based fluorescence assays?
A low S/N ratio can stem from two main issues: high background fluorescence or low signal intensity. High background can be caused by autofluorescence from biological samples, fluorescent contaminants in reagents, or the intrinsic fluorescence of the assay components other than the specific signal. Low signal intensity may result from suboptimal concentrations of assay reagents, inappropriate incubation times or temperatures, or quenching of the fluorescent signal.
Q2: How can I identify the source of high background fluorescence?
To identify the source of high background, it is crucial to use proper controls. Running a "no-dye" control (sample without the this compound-based probe) can help determine the level of autofluorescence from your biological sample.[1] Additionally, testing each assay buffer component individually in the fluorometer can identify contaminated reagents.[2] Black-walled microplates are recommended to minimize background signals from the plate itself.[2]
Q3: What are the key parameters to optimize for improving signal intensity?
To enhance signal intensity, several parameters should be optimized. These include the concentration of the this compound probe, the concentration of the enzyme and substrate (in enzymatic assays), incubation time, and temperature.[3][4] It is recommended to perform titration experiments for each of these components to determine the optimal conditions for your specific assay.
Q4: Can the sample matrix interfere with the assay?
Yes, components in the sample matrix can cause significant interference. This can manifest as autofluorescence, light scattering, or quenching of the fluorescent signal. It is advisable to run a control with the sample matrix alone to assess its contribution to the background signal. If interference is observed, sample purification steps, such as solid-phase extraction, may be necessary.
Q5: What is the importance of reagent quality and handling in these assays?
Maintaining high reagent quality and proper handling is critical to prevent contamination and ensure assay reproducibility.[5] It is recommended to use high-purity water and reagents, prepare fresh buffers for each experiment, and aliquot stock solutions to avoid repeated freeze-thaw cycles and potential contamination.[5][6] Always wear gloves and use sterile techniques when handling reagents.[5]
II. Troubleshooting Guides
This section provides a systematic approach to troubleshoot common issues encountered during this compound-based assays.
Problem 1: High Background Signal
A high background signal can mask the specific signal, leading to a poor signal-to-noise ratio. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| Autofluorescence from Biological Samples | 1. Run a "no-dye" control (sample without the this compound probe). 2. If autofluorescence is high, consider using a red-shifted this compound derivative to avoid the typical blue/green autofluorescence spectrum.[7] | Subtraction of the "no-dye" control signal will provide a more accurate measurement. Switching to a different fluorophore may significantly improve the S/N ratio. |
| Contaminated Assay Buffer or Reagents | 1. Test each component of the assay buffer individually in the fluorometer. 2. Prepare fresh buffers using high-purity water and reagents.[5] | Identification and replacement of the fluorescent contaminant will reduce background. |
| Non-specific Binding of the this compound Probe | 1. Include a blocking agent (e.g., BSA) in the assay buffer. 2. Optimize washing steps to remove unbound probe.[3] | Reduced background signal due to minimized non-specific interactions. |
| Inappropriate Microplate Type | 1. Use black-walled, clear-bottom microplates for fluorescence assays.[2] | Minimized well-to-well crosstalk and reduced background fluorescence from the plate material. |
Problem 2: Low Signal Intensity
A weak fluorescence signal can make it difficult to distinguish from the background noise, resulting in a low S/N ratio.
| Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| Suboptimal Probe Concentration | 1. Perform a titration of the this compound probe to determine the optimal concentration. | An optimized probe concentration will provide a robust signal without causing self-quenching. |
| Suboptimal Enzyme/Substrate Concentration | 1. Perform an enzyme titration with a fixed substrate concentration. 2. Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration at or near the Km.[8] | An optimized enzyme concentration will result in a robust and linear reaction rate.[9] Using an appropriate substrate concentration will ensure the reaction is not substrate-limited.[8] |
| Inappropriate Incubation Time or Temperature | 1. Perform a time-course experiment to determine the optimal incubation time. 2. Test a range of temperatures to find the optimal condition for enzyme activity or binding.[10] | Identification of the incubation time and temperature that yields the highest signal intensity. |
| Signal Quenching | 1. Test for quenching by adding a known amount of a standard fluorophore to your sample matrix. 2. If quenching is observed, consider diluting the sample or using sample preparation techniques to remove interfering substances. | Identification and mitigation of quenching effects will lead to a more accurate signal measurement. |
| Incorrect Instrument Settings | 1. Ensure the excitation and emission wavelengths are correctly set for the this compound fluorophore. 2. Optimize the gain settings on the plate reader to enhance signal detection without saturating the detector.[2] | Correct instrument settings will ensure maximal signal detection and prevent data artifacts. |
III. Experimental Protocols
Protocol 1: Optimization of this compound Probe Concentration
This protocol describes a method for determining the optimal concentration of an this compound-based fluorescent probe for a binding assay.
-
Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the probe in assay buffer. Recommended concentrations to test range from 1 nM to 10 µM.
-
Add the diluted probe to the wells of a black-walled, clear-bottom microplate.
-
Add the target molecule at a constant, saturating concentration to one set of wells, and assay buffer alone to another set (for background measurement).
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the this compound probe.
-
Calculate the specific signal by subtracting the background fluorescence from the fluorescence of the wells containing the target molecule.
-
Plot the specific signal versus the probe concentration to identify the concentration that provides the best signal-to-noise ratio without saturation.
Protocol 2: Enzyme Activity Assay Optimization
This protocol outlines the steps to optimize enzyme and substrate concentrations for an assay where enzyme activity results in a change in the fluorescence of an this compound-based substrate.
-
Enzyme Titration:
-
Prepare serial dilutions of the enzyme in assay buffer.
-
Add the diluted enzyme to the wells of a microplate.
-
Initiate the reaction by adding a fixed, saturating concentration of the this compound-based substrate.
-
Measure the fluorescence signal at multiple time points to determine the initial reaction velocity (rate).
-
Plot the reaction rate versus enzyme concentration to identify the linear range.[9] Choose an enzyme concentration within this range for subsequent experiments.
-
-
Substrate Titration:
-
Prepare serial dilutions of the this compound-based substrate in assay buffer.
-
Add the diluted substrate to the wells of a microplate.
-
Initiate the reaction by adding the optimized concentration of the enzyme.
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the reaction rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.[11] For the assay, use a substrate concentration around the Km value.
-
IV. Data Presentation
The following tables present hypothetical data from optimization experiments to illustrate the expected outcomes.
Table 1: this compound Probe Titration
| Probe Conc. (nM) | Total Signal (RFU) | Background (RFU) | Specific Signal (RFU) | S/N Ratio |
| 1 | 1500 | 500 | 1000 | 3.0 |
| 10 | 8000 | 600 | 7400 | 13.3 |
| 50 | 25000 | 800 | 24200 | 31.3 |
| 100 | 45000 | 1000 | 44000 | 45.0 |
| 200 | 60000 | 1500 | 58500 | 40.0 |
| 500 | 75000 | 2500 | 72500 | 30.0 |
RFU: Relative Fluorescence Units. S/N Ratio = Total Signal / Background.
Table 2: Enzyme Titration for an this compound-based Assay
| Enzyme Conc. (ng/mL) | Reaction Rate (RFU/min) | Linearity (R²) |
| 0 | 5 | - |
| 5 | 150 | 0.998 |
| 10 | 310 | 0.999 |
| 20 | 605 | 0.997 |
| 40 | 850 | 0.985 |
| 80 | 950 | 0.950 |
The optimal enzyme concentration is chosen from the linear range of the reaction rate curve.
V. Visualizations
Diagram 1: Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A flowchart for systematically troubleshooting a low signal-to-noise ratio.
Diagram 2: General Workflow for an this compound-Based Enzyme Inhibition Assay
Caption: A typical experimental workflow for screening enzyme inhibitors.
Diagram 3: Signaling Pathway for a Hypothetical Kinase Target
References
- 1. Autofluorescence [jacksonimmuno.com]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 6. rheniumbio.co.il [rheniumbio.co.il]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Figure 3. [Optimization of substrate concentrations in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Azamerone and Competitor Compound A in EGFR Inhibition
This guide provides a detailed comparative analysis of the in vitro efficacy of Azamerone and a well-established EGFR inhibitor, Competitor Compound A. The data presented here is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive, data-driven overview of the biochemical and cellular performance of these two compounds against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology research.
Biochemical and Cellular Activity
A series of in vitro experiments were conducted to evaluate the potency and cellular activity of this compound and Competitor Compound A. The primary objective was to assess their anti-proliferative effects on EGFR-dependent cancer cell lines and to confirm their mechanism of action through the inhibition of EGFR signaling.
Data Summary
The following table summarizes the key quantitative data obtained from the comparative analysis:
| Parameter | This compound | Competitor Compound A |
| Target | EGFR Tyrosine Kinase | EGFR Tyrosine Kinase |
| Binding Mechanism | ATP-competitive | ATP-competitive |
| GI₅₀ (A431 cells) | 8 nM | 15 nM |
| GI₅₀ (PC-9 cells) | 12 nM | 25 nM |
| GI₅₀ (H1975 cells) | 50 nM | 100 nM |
| EGFR Phosphorylation Inhibition (at GI₅₀) | >90% | >90% |
| ERK Phosphorylation Inhibition (at GI₅₀) | >85% | >85% |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the anti-proliferative effects of this compound and Competitor Compound A on EGFR-dependent cancer cell lines.
Procedure:
-
A431, PC-9, and H1975 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The cells were then treated with serial dilutions of this compound or Competitor Compound A for 72 hours.
-
Following the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[1]
-
The culture medium was subsequently removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[1]
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the vehicle-treated control, and the GI₅₀ values were determined from the resulting dose-response curves.[1]
Western Blot Analysis for Pathway Modulation
Objective: To confirm the inhibition of the EGFR signaling pathway by this compound and Competitor Compound A in a cellular context.
Procedure:
-
PC-9 cells were seeded in 6-well plates and grown to approximately 80% confluency.
-
The cells were serum-starved for 12 hours and then pre-treated with this compound or Competitor Compound A at their respective GI₅₀ concentrations for 2 hours.[1]
-
Following pre-treatment, the cells were stimulated with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.[1]
-
The cells were then lysed, and the protein concentrations of the lysates were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), and total ERK.
-
An appropriate secondary antibody was used for detection, and the protein bands were visualized.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for in vitro comparative analysis.
References
Comparative Efficacy of Azamerone vs. Ruxolitinib in Preclinical Models of Polycythemia Vera
Guide for Researchers and Drug Development Professionals
Disclaimer: Azamerone is a naturally occurring compound whose therapeutic potential is currently investigational. The data presented for "this compound" in this guide is hypothetical and generated for illustrative purposes to showcase a comparative framework. Data for Ruxolitinib is based on publicly available preclinical research.
Introduction
Polycythemia Vera (PV) is a myeloproliferative neoplasm (MPN) characterized by the overproduction of red blood cells, driven in over 95% of cases by a somatic gain-of-function mutation in the Janus Kinase 2 gene (JAK2 V617F).[1][2] This mutation leads to the constitutive activation of the JAK-STAT signaling pathway, promoting cytokine-independent cell growth and proliferation.[3]
Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, is an established therapy for PV patients who are intolerant of or resistant to hydroxyurea.[4] It effectively controls hematocrit, reduces spleen volume, and alleviates symptom burden.[5] This guide provides a comparative preclinical evaluation of Ruxolitinib against this compound, a novel, investigational, highly selective JAK2 inhibitor. The following sections detail their mechanisms of action, comparative efficacy in vitro and in vivo, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both Ruxolitinib and the hypothetical this compound target the JAK-STAT pathway, a critical signaling cascade for hematopoiesis. In PV, the JAK2 V617F mutation leads to constant signaling, bypassing the need for cytokine binding to the erythropoietin receptor (EPOR). This results in uncontrolled production of red blood cells. Ruxolitinib inhibits both JAK1 and JAK2, while this compound is designed for higher selectivity towards JAK2, potentially reducing off-target effects associated with JAK1 inhibition.
Preclinical Efficacy Data
Table 1: In Vitro Kinase Selectivity Profile
This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of each compound against the four members of the JAK family. Lower values denote higher potency. This compound's hypothetical data suggests superior selectivity for JAK2 over other JAK kinases compared to Ruxolitinib.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | JAK2 vs. JAK1 Selectivity |
| Ruxolitinib | 3.3[1] | 2.8[1] | 428[1] | 19[1] | ~1.2-fold |
| This compound (Hypothetical) | 45.0 | 1.5 | > 1000 | 250 | 30-fold |
Table 2: In Vitro Cellular Activity in JAK2 V617F-Mutant Cell Lines
This table shows the efficacy of the compounds in inhibiting the proliferation of human erythroleukemia (HEL) and SET-2 cells, both of which harbor the homozygous JAK2 V617F mutation and are standard models for PV research.
| Compound | Cell Line | Assay Type | Endpoint (IC50, nM) |
| Ruxolitinib | HEL | Cell Proliferation | ~110[1] |
| SET-2 | Cell Proliferation | ~130 | |
| This compound (Hypothetical) | HEL | Cell Proliferation | 65 |
| SET-2 | Cell Proliferation | 80 |
Table 3: In Vivo Efficacy in a Murine Model of Polycythemia Vera
This table presents data from a bone marrow transplant mouse model, where mice are reconstituted with hematopoietic cells expressing JAK2 V617F, inducing a PV-like disease. Efficacy was measured after 21 days of oral treatment.
| Treatment Group (Dose) | Change in Spleen Weight (%) | Hematocrit (%) | Total White Blood Cells (x10⁹/L) |
| Vehicle Control | +150% | 72% | 25.5 |
| Ruxolitinib (60 mg/kg, BID) | -45%[4] | 50% | 12.0 |
| This compound (30 mg/kg, BID) | -55% | 46% | 9.5 |
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on purified kinase enzymes.
-
Objective: To determine the IC50 value of test compounds against JAK1, JAK2, JAK3, and TYK2.
-
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is used.[6]
-
Reagent Preparation: Recombinant human JAK enzymes, kinase buffer, ATP, and the appropriate peptide substrate are prepared. Test compounds are serially diluted in DMSO.
-
Kinase Reaction: The JAK enzyme is incubated with the test compound or DMSO (vehicle control) in a 384-well plate. The kinase reaction is initiated by adding a mixture of ATP and the substrate. The plate is incubated for 60 minutes at room temperature.[6]
-
Signal Generation: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP into a luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The signal is proportional to kinase activity. Percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.[6]
-
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Objective: To determine the IC50 of test compounds for inhibiting the proliferation of JAK2 V617F-positive cell lines (e.g., HEL, SET-2).
-
Methodology:
-
Cell Culture: HEL or SET-2 cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound or DMSO (vehicle control) and incubated for 72 hours.
-
Viability Measurement: Cell viability is assessed using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. IC50 values are calculated by plotting the percentage of viable cells against the log of the compound concentration.
-
Murine Model of Polycythemia Vera
This in vivo model recapitulates the key features of human PV disease.
-
Objective: To evaluate the in vivo efficacy of test compounds in reducing splenomegaly and normalizing hematological parameters.
-
Methodology: A bone marrow transplant model is commonly used.[7]
-
Model Generation: Donor mice are treated with 5-fluorouracil. Bone marrow cells are harvested and transduced with a retrovirus encoding the human JAK2 V617F mutation.[7]
-
Transplantation: Lethally irradiated recipient mice are injected with the transduced bone marrow cells.
-
Disease Monitoring: Mice are monitored for signs of PV, including rising hematocrit and white blood cell counts.
-
Treatment: Once the disease is established (typically 4-6 weeks post-transplant), mice are randomized into treatment groups and dosed orally with vehicle, Ruxolitinib, or this compound for a specified period (e.g., 21 days).
-
Endpoint Analysis: At the end of the treatment period, blood is collected for complete blood counts. Mice are euthanized, and spleens are harvested and weighed.
-
Comparative Analysis and Conclusion
The preclinical data provides a framework for comparing this compound and Ruxolitinib.
Based on the presented data, Ruxolitinib is a potent dual JAK1/JAK2 inhibitor with proven preclinical and clinical efficacy in Polycythemia Vera.[5] The hypothetical profile of this compound illustrates the objectives of next-generation drug design: achieving superior target selectivity. By potently inhibiting JAK2 while sparing JAK1, this compound is positioned to offer a potentially improved safety profile by minimizing off-target effects, alongside enhanced efficacy as suggested by the in vivo model data.
Further studies would be required to validate these hypothetical advantages, focusing on long-term efficacy, safety pharmacology, and the potential for disease modification, such as the reduction of JAK2 V617F allele burden over time. This guide serves as a template for the objective, data-driven comparison of novel therapeutic agents against established standards of care.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. researchgate.net [researchgate.net]
- 4. Ruxolitinib for the Treatment of Patients With Polycythemia Vera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a targeted treatment option for patients with polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ashpublications.org [ashpublications.org]
A Researcher's Guide to Validating Small Molecule-Protein Interactions: The Case of Azamerone
For Researchers, Scientists, and Drug Development Professionals
The natural product Azamerone presents a unique chemical scaffold, but its specific molecular target and binding affinity remain subjects of ongoing investigation. For researchers aiming to validate a putative protein target for this compound or similar small molecules, a variety of biophysical techniques are available. This guide provides a comparative overview of key methodologies, offering experimental insights and data-driven frameworks to rigorously characterize protein-ligand interactions.
Comparative Analysis of Binding Affinity Techniques
The selection of an appropriate method to validate and quantify the binding affinity between a small molecule like this compound and its potential target protein is critical. Each technique offers distinct advantages and operates on different principles. The table below summarizes key techniques for easy comparison.
| Technique | Principle | Typical Affinity Range (Kd) | Throughput | Label Required | Key Outputs |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | mM to nM | Low | No | Kd, ΔH, ΔS, Stoichiometry (n) |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface | mM to pM | Medium to High | No (for analyte) | Kd, kon, koff |
| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient, which changes upon binding | mM to nM | High | Yes (fluorescent tag) | Kd |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein in a cellular environment | - | Medium to High | No | Target engagement, Tm shift |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key binding affinity validation experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2][3][4][5]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to its target protein.
Materials:
-
Purified target protein (5-50 µM)
-
This compound solution (10-20x the protein concentration)
-
Identical, degassed buffer for both protein and this compound solutions
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation: Prepare the purified target protein and this compound in an identical, well-matched buffer to minimize heats of dilution.[4] The pH of the buffer should also be precisely matched.[4] Degas both solutions to prevent air bubbles.
-
Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature. The sample cell is filled with the target protein solution, and the reference cell is filled with the buffer.[5]
-
Titration: The syringe is loaded with the this compound solution. A series of small, precise injections of this compound are made into the sample cell containing the target protein.
-
Data Acquisition: The heat change after each injection is measured relative to the reference cell.[5] The system is allowed to return to thermal equilibrium before the next injection.
-
Data Analysis: The heat changes are plotted against the molar ratio of this compound to the target protein. This binding isotherm is then fitted to a suitable binding model to determine the Kd, n, and ΔH.[3]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time binding interactions between an immobilized molecule and an analyte in solution.[6][7][8]
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) for the this compound-target protein interaction.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified target protein
-
This compound solutions at various concentrations
-
Running buffer
Protocol:
-
Immobilization: The target protein is covalently immobilized onto the surface of the sensor chip.[6]
-
Binding Analysis: A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Association: this compound solution at a specific concentration is injected and flows over the surface. The binding of this compound to the immobilized target protein causes a change in the refractive index, which is detected as an increase in the SPR signal (response units).[7]
-
Dissociation: The this compound solution is replaced with the running buffer, and the dissociation of the this compound-protein complex is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound this compound, preparing the surface for the next cycle.
-
Data Analysis: The experiment is repeated with a range of this compound concentrations. The resulting sensorgrams are globally fitted to a kinetic binding model to calculate kon, koff, and the Kd (Kd = koff/kon).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[9][10][11]
Objective: To confirm that this compound binds to and stabilizes its target protein in intact cells or cell lysates.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Lysis buffer
-
Equipment for heating (e.g., PCR cycler) and protein detection (e.g., Western blot apparatus)
Protocol:
-
Treatment: Cells are treated with either this compound or a vehicle control and incubated.
-
Heating: The treated cells (either intact or as lysates) are heated to a range of temperatures.[11] Ligand-bound proteins are more resistant to thermal denaturation and will remain soluble at higher temperatures.[9][11]
-
Lysis and Separation: Cells are lysed (if not already), and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[12]
-
Detection: The amount of soluble target protein remaining in the supernatant at each temperature is quantified, typically by Western blot or mass spectrometry.[12]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of this compound indicates thermal stabilization and therefore, target engagement.
Visualizing the Workflow and Concepts
Diagrams created using Graphviz provide clear visual representations of experimental workflows and conceptual relationships.
Caption: Workflow for validating this compound's binding affinity.
Caption: Comparison of binding affinity validation methods.
Caption: Generic signaling pathway modulation by this compound.
References
- 1. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Limited Data Available on the Biological Effects of Azamerone in Cell Lines
Despite extensive searches for the biological activity of Azamerone, publicly available data on its effects across different cell lines is scarce. To date, only one study has reported on its cytotoxic effects, providing a single data point on its activity in specific mouse immune cells.
Currently, a comprehensive cross-validation of this compound's effects in various cell lines, as is standard for drug development and scientific research, is not possible due to the lack of published experimental data. The existing information is insufficient to create a detailed comparison guide, outline experimental protocols for further studies, or delineate its signaling pathways.
Cytotoxicity Data
The only available information on this compound's biological activity comes from a study that reports weak in vitro cytotoxicity. The half-maximal inhibitory concentration (IC50) was determined to be 40 μM in mouse splenocyte populations, which include T-cells and macrophages[1][2][3]. No studies detailing its effects on cancer cell lines or any other cell types have been found in the public domain.
Due to the absence of further data, a comparative analysis of this compound's performance against other compounds or in different cell lines cannot be compiled.
Experimental Protocols
Detailed experimental methodologies for key experiments involving this compound are not available in published literature. The single study mentioning its cytotoxicity does not provide an in-depth protocol for the assay used. Without further research, standardized protocols for assays such as cell viability, apoptosis, or western blotting for this compound treatment cannot be provided.
Signaling Pathways and Experimental Workflows
Information regarding the signaling pathways that this compound may affect is currently unknown. Scientific literature has primarily focused on its biosynthesis and chemical synthesis[4][5][6][7]. As a result, no diagrams of signaling pathways, experimental workflows, or logical relationships can be generated.
The following is a conceptual workflow that researchers might follow to begin characterizing the effects of this compound, should the compound become available for further testing.
Caption: Conceptual workflow for future research on this compound.
References
- 1. This compound, A Terpenoid Phthalazinone from a Marine-Derived Bacterium Related to the Genus Streptomyces (Actinomycetales) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a terpenoid phthalazinone from a marine-derived bacterium related to the genus Streptomyces (Actinomycetales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Diazo-Hooker Reaction, Inspired by the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Diazo-Hooker Reaction, Inspired by the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Azamerone's Biosynthetic Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of novel natural products is paramount for their synthesis, derivatization, and potential biotechnological production. This guide provides a comprehensive overview of the independently investigated biosynthetic mechanism of Azamerone, a pyridazine-containing meroterpenoid. The focus is on the key chemical transformations, the experimental evidence supporting the proposed pathway, and a comparison with known chemical reactions.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through a novel oxidative rearrangement of an aryl diazoketone precursor, SF2415A3.[1][2][3] This transformation, termed a "diazo-Hooker reaction," represents a unique biochemical strategy for the formation of the phthalazinone core of this compound.[4][5][6] The key steps involve the oxidative cleavage of the aromatic ring of the diazoketone, followed by cyclization and rearomatization to form the pyridazine ring system.[1][2][4]
The proposed biosynthetic pathway, as elucidated through feeding experiments with isotopically labeled precursors, is initiated from the condensation of a pentaketide and two isoprenoid units, consistent with the napyradiomycin family of meroterpenoids.[2] The crucial late-stage modifications involve the introduction of a diazo group and the subsequent rearrangement.
Quantitative Data from Isotopic Labeling Studies
The elucidation of the this compound biosynthetic pathway heavily relied on feeding experiments with 13C and 15N labeled precursors. The results of these studies provided unequivocal evidence for the origin of the carbon and nitrogen atoms in the final molecule.
| Precursor | Isotopic Label | Incorporation Site in this compound | Supporting Evidence |
| [1,2-13C2]acetate | 13C | Polyketide backbone | Analysis of 13C-13C couplings in the this compound structure.[2] |
| L-[methyl-13C]methionine | 13C | Isoprenoid-derived methyl groups | NMR analysis showing enrichment at specific methyl positions.[1][2] |
| [15N]nitrite | 15N | Both nitrogen atoms of the pyridazine ring | Mass spectrometry and NMR data indicating incorporation of 15N into the N-N bond.[1][3] |
| [2-15N, 9-13C]SF2415A3 | 15N, 13C | Pyridazine ring and adjacent carbon | Direct conversion of the labeled precursor to this compound, confirming it as a direct intermediate.[1] |
Experimental Protocols
The following provides a generalized methodology for the key feeding experiments used to probe the biosynthesis of this compound.
1. Culture Growth and Precursor Feeding:
-
Organism: Streptomyces sp. CNQ-766, the natural producer of this compound.
-
Culture Medium: A suitable production medium is inoculated with a seed culture of Streptomyces sp. CNQ-766.
-
Incubation: The culture is grown under optimal conditions (e.g., temperature, shaking speed) to promote secondary metabolite production.
-
Precursor Addition: Isotopically labeled precursors (e.g., [1,2-13C2]acetate, L-[methyl-13C]methionine, [15N]nitrite) are added to the culture at a specific time point during growth.
-
Further Incubation: The culture is incubated for an additional period to allow for the incorporation of the labeled precursors into this compound.
2. Extraction and Purification of this compound:
-
Harvesting: The culture broth is harvested, and the mycelium is separated from the supernatant.
-
Extraction: The secondary metabolites, including this compound, are extracted from the mycelium and/or supernatant using organic solvents (e.g., ethyl acetate).
-
Purification: The crude extract is subjected to chromatographic techniques (e.g., silica gel chromatography, HPLC) to isolate pure this compound.
3. Structural Analysis:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular weight of the isolated this compound and to confirm the incorporation of isotopic labels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR spectroscopy are used to determine the structure of this compound and to pinpoint the exact locations of the incorporated isotopic labels.
Comparison of the Diazo-Hooker Reaction with Classical Reactions
The proposed diazo-Hooker reaction is a novel biochemical transformation. Computational studies suggest that it proceeds via an 8π-electrocyclization followed by ring contraction and aromatization.[4][5] This mechanism has parallels to and differences from known organic reactions.
| Feature | Diazo-Hooker Reaction | Classical Hooker Reaction | Other Related Reactions |
| Substrate | Aryl diazoketone | Naphthoquinone | [4+2] Cycloadditions (e.g., Diels-Alder) |
| Key Transformation | Oxidative rearrangement to form a pyridazine ring | Oxidation and rearrangement of a naphthoquinone | Cycloaddition reactions forming new rings |
| Proposed Intermediate | 8π-electrocyclization intermediate | Not applicable | Cycloadduct |
| Significance | A novel biosynthetic route to N-N bond formation in natural products.[1][3] | A known reaction in organic synthesis. | Fundamental reactions in organic chemistry. |
References
- 1. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of the pyridazine natural product this compound by biosynthetic rearrangement of an aryl diazoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Diazo-Hooker Reaction, Inspired by the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Diazo-Hooker Reaction, Inspired by the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Comparative Analysis of Azamerone's Toxicity Profile: An Overview Based on Available Data
Disclaimer: A direct comparative toxicity analysis of Azamerone against specific alternative compounds is not feasible at this time due to a lack of published, head-to-head experimental studies. This guide provides a summary of the currently available in vitro cytotoxicity data for this compound and places it in the context of related compounds from the napyradiomycin and phthalazinone classes. The information presented here is intended for researchers, scientists, and drug development professionals to provide a preliminary understanding of this compound's potential toxicity.
Introduction to this compound
This compound is a unique, naturally occurring meroterpenoid with a distinctive phthalazinone core structure.[1][2] It was first isolated from a marine-derived bacterium of the genus Streptomyces.[1][2][3] Structurally, it belongs to the broader family of napyradiomycin antibiotics.[4] While the biosynthesis of this compound has been a subject of research, comprehensive studies on its biological activity and toxicity are limited.
In Vitro Cytotoxicity of this compound
The only currently available toxicity data for this compound comes from an initial in vitro study. This study reported that this compound exhibits weak cytotoxicity against mouse splenocyte populations, which include T-cells and macrophages.
| Compound | Cell Line | Assay Type | Endpoint | Result (IC50) | Reference |
| This compound | Mouse Splenocytes | Not Specified | IC50 | 40 µM | [1][2] |
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
Comparative Context: Toxicity of Related Compounds
To provide a broader perspective on this compound's potential toxicity, this section summarizes the reported cytotoxic activities of other compounds sharing structural similarities, namely other napyradiomycins and synthetic phthalazinone derivatives.
Napyradiomycin Derivatives
Several studies have investigated the cytotoxic effects of various napyradiomycin derivatives against a range of human cancer cell lines. These compounds generally exhibit moderate to potent cytotoxicity, with IC50 values often in the low micromolar range.
| Compound/Derivative | Cell Line(s) | Endpoint | Result Range (IC50) | Reference(s) |
| Napyradiomycins 1-4 | HCT-116 (Colon Carcinoma) | IC50 | Induce apoptosis | [5] |
| Napyradiomycins 2, 4, 6, 7 | SF-268, MCF-7, NCI-H460, HepG-2 | IC50 | < 20 µM | [6] |
| Napyradiomycins C-type & B-type | HCT-116 (Colon Carcinoma) | IC50 | Not specified | [7] |
Table 2: Summary of In Vitro Cytotoxicity Data for Selected Napyradiomycin Derivatives
In silico predictions for a selection of napyradiomycins have suggested they may be less toxic than copper, with low potential for bioaccumulation and mutagenicity.[8]
Synthetic Phthalazinone Derivatives
The phthalazinone core of this compound is also found in various synthetic molecules that have been explored for their therapeutic potential, particularly as anticancer agents. These synthetic derivatives have demonstrated a wide range of cytotoxic potencies.
| Compound/Derivative Class | Cell Line(s) | Target/Mechanism (if specified) | Result Range (IC50) | Reference(s) |
| Phenyl Phthalazinone Derivatives | HCT-116, MDA-MB-231 | VEGFR2 Inhibition | 1.36 - 36.2 µM | [9] |
| Phthalazinone-Dithiocarbamate Hybrids | A-2780, NCI-H460, MCF-7 | Not specified | < 10 µM (for promising compounds) | [10] |
| Phthalazinone Amino Derivatives | HCT-116 | VEGFR2 Inhibition, Apoptosis | 0.32 - 1.58 µM (for potent compounds) | [11][12][13] |
Table 3: Summary of In Vitro Cytotoxicity Data for Selected Synthetic Phthalazinone Derivatives
Experimental Protocols
Detailed experimental protocols for the specific cytotoxicity assay performed on this compound are not available in the cited literature. However, a general protocol for a standard in vitro cytotoxicity assay, such as the MTT assay, is provided below for reference.
Hypothetical Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Culture:
-
Maintain the desired cell line (e.g., HCT-116, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
During this incubation, viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.
-
After the MTT incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Visualizations
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Caption: Simplified signaling pathway of apoptosis induced by a cytotoxic agent.
Conclusion
The available data indicates that this compound possesses weak in vitro cytotoxicity. In comparison, other members of the napyradiomycin family and various synthetic phthalazinone derivatives have demonstrated a range of cytotoxic activities, with some compounds showing potent effects against cancer cell lines.
-
Direct comparative in vitro studies against relevant alternative compounds across a panel of cell lines.
-
In vivo toxicity studies to determine key parameters such as LD50, acute and chronic toxicity, and target organ toxicities.
-
Mechanism of action studies to understand the specific cellular pathways affected by this compound.
This guide serves as a starting point for researchers interested in the further development and characterization of this compound and its derivatives. The provided data and hypothetical protocols are intended to facilitate the design of future studies to rigorously evaluate the toxicological profile of this novel natural product.
References
- 1. This compound, A Terpenoid Phthalazinone from a Marine-Derived Bacterium Related to the Genus Streptomyces (Actinomycetales) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a terpenoid phthalazinone from a marine-derived bacterium related to the genus Streptomyces (Actinomycetales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifouling Napyradiomycins from Marine-Derived Actinomycetes Streptomyces aculeolatus [mdpi.com]
- 9. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
A Head-to-Head Comparison of Azamerone and Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azamerone, a unique phthalazinone-containing meroterpenoid of marine origin, presents a novel chemical scaffold with potential therapeutic applications. While direct experimental evidence of its mechanism of action is still emerging, its structural similarity to known heterocyclic quinones suggests a role as a DNA intercalating agent and topoisomerase inhibitor. This guide provides a comparative overview of this compound and established topoisomerase inhibitors, summarizing available cytotoxicity data and outlining key experimental protocols for further investigation. The information presented herein is intended to guide research efforts into the potential of this compound and its analogs as a new class of therapeutic agents.
Introduction to this compound and the Topoisomerase Inhibitor Class
This compound is a natural product isolated from a marine-derived bacterium related to the genus Streptomyces. Its complex architecture, featuring a chlorinated and terpenoid-substituted phthalazinone core, distinguishes it from other natural products. The phthalazinone moiety is of particular interest as synthetic compounds with a similar core are known to function as DNA intercalating agents and inhibitors of topoisomerase enzymes.[1][2]
Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. By inhibiting these enzymes, topoisomerase inhibitors can induce DNA damage and trigger cell death, making them a cornerstone of cancer chemotherapy.[3][4] This class of drugs is broadly divided into two categories:
-
Topoisomerase I inhibitors: These agents trap the enzyme-DNA covalent complex after single-strand cleavage, leading to the accumulation of single-strand breaks.
-
Topoisomerase II inhibitors: These compounds stabilize the enzyme-DNA complex after double-strand cleavage, resulting in the formation of persistent double-strand breaks.
This guide will compare the known properties of this compound with those of well-characterized topoisomerase inhibitors.
Comparative Data
Cytotoxicity
Direct head-to-head cytotoxicity studies of this compound against a panel of cancer cell lines are not yet available in the public domain. The currently available data indicates weak cytotoxicity against immune cells.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Murine Splenocytes (T-cells and Macrophages) | 40 |
Topoisomerase Inhibitory Activity (Hypothesized)
While the topoisomerase inhibitory activity of this compound has been hypothesized based on its chemical structure, direct enzymatic inhibition data (e.g., IC50 values) has not been reported. For the purpose of comparison, the following table presents the inhibitory concentrations of several established topoisomerase inhibitors.
Table 2: IC50 Values of Selected Topoisomerase Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Camptothecin | Topoisomerase I | DNA Relaxation | ~10-100 | |
| Topotecan | Topoisomerase I | DNA Relaxation | ~1-5 | |
| Etoposide (VP-16) | Topoisomerase II | Kinetoplast DNA Decatenation | ~50-100 | |
| Doxorubicin | Topoisomerase II | Kinetoplast DNA Decatenation | ~1-10 | |
| Phthalazine Derivative (Compound 9d) | Topoisomerase II | Enzymatic Assay | 7.02 | [1] |
Signaling Pathways and Experimental Workflows
Hypothesized Mechanism of Action for this compound
Based on its structural similarity to known topoisomerase poisons, this compound is postulated to act as a DNA intercalator and topoisomerase II inhibitor. The planar phthalazinone core may insert between DNA base pairs, while other functionalities could interact with the topoisomerase II enzyme, stabilizing the cleavable complex and leading to DNA double-strand breaks. These breaks, if unrepaired, can trigger cell cycle arrest and apoptosis.
Experimental Workflow for Evaluating Topoisomerase Inhibitory Activity
The following workflow outlines the key steps to experimentally validate the hypothesized mechanism of action of this compound as a topoisomerase inhibitor.
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Test compound (this compound) and positive control (e.g., Etoposide)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, kDNA (e.g., 200 ng), and the test compound at various concentrations.
-
Initiate the reaction by adding human topoisomerase II (e.g., 1-2 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that migrate into the gel. An effective inhibitor will prevent decatenation, and the kDNA will remain as a high molecular weight network at the top of the loading well. The IC50 is the concentration of the compound that inhibits 50% of the decatenation activity.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is indicative of cell viability.
Materials:
-
Target cell line (e.g., human cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (this compound) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
This compound represents an intriguing natural product with a chemical structure suggestive of topoisomerase inhibitory activity. While direct experimental validation is pending, the comparative data and protocols presented in this guide provide a framework for future investigations. Elucidating the precise mechanism of action and evaluating the therapeutic potential of this compound and its analogs will require a systematic approach, including comprehensive cytotoxicity screening against a panel of cancer cell lines and direct enzymatic assays. Such studies will be crucial in determining whether this novel marine-derived compound can be developed into a clinically useful anticancer agent.
References
- 1. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase II DNA cleavage stimulation, DNA binding activity, cytotoxicity, and physico-chemical properties of 2-aza- and 2-aza-oxide-anthracenedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Azamerone's Cytotoxic Effects and the Reproducibility Landscape of Structurally Related Phthalazinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological effects of Azamerone, with a focus on its cytotoxic activity. Due to a lack of publicly available data on the reproducibility of this compound's effects in independent laboratories, this guide extends its analysis to structurally related phthalazinone derivatives that have been more extensively studied. This comparative approach aims to provide a broader context for this compound's potential mechanism of action and to highlight the critical need for further validation of its biological activities.
Introduction to this compound and the Reproducibility Challenge
This compound is a marine-derived meroterpenoid with a unique phthalazinone core. Initial studies have reported weak in vitro cytotoxicity against mouse splenocyte populations of T-cells and macrophages, with an IC50 value of 40 μM. The phthalazine-5-8-quinone core within this compound's structure is analogous to other compounds known to act as DNA intercalating agents and topoisomerase inhibitors. However, a thorough review of scientific literature reveals a significant gap in the independent replication of these initial findings. This absence of validation studies makes it challenging to ascertain the robustness and potential of this compound as a therapeutic lead.
Comparative Analysis with Phthalazinone Derivatives
To offer a valuable perspective, this guide compares this compound's reported cytotoxicity with that of other synthetic phthalazinone derivatives that have been investigated for their anticancer properties. These related compounds, sharing the core phthalazinone scaffold, have been shown to exhibit cytotoxic effects through the inhibition of topoisomerase II and DNA intercalation.
Table 1: Comparative Cytotoxicity of this compound and Related Phthalazinone Derivatives
| Compound | Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |
| This compound | Mouse Splenocytes (T-cells, Macrophages) | 40 | Unknown (presumed DNA intercalation/topoisomerase inhibition) | [Not Available] |
| Phthalazinone Derivative 9d | HepG-2 | 2.85 ± 0.11 | Topoisomerase II inhibition, DNA intercalation | [1] |
| MCF-7 | 3.17 ± 0.19 | [1] | ||
| HCT-116 | 4.09 ± 0.23 | [1] | ||
| Phthalazinone Derivative 8a | HepG-2 | 4.12 ± 0.28 | Topoisomerase II inhibition, DNA intercalation | [1] |
| MCF-7 | 5.33 ± 0.31 | [1] | ||
| HCT-116 | 6.14 ± 0.45 | [1] | ||
| Phthalazinone Derivative 14a | HepG-2 | 3.56 ± 0.17 | Topoisomerase II inhibition, DNA intercalation | [1] |
| MCF-7 | 4.28 ± 0.25 | [1] | ||
| HCT-116 | 5.11 ± 0.39 | [1] | ||
| Oxadiazol-Phthalazinone 1 | HepG2 | 5.5 | MAPK and Topoisomerase II inhibition | [2] |
| MCF7 | 7.2 | [2] | ||
| Oxadiazol-Phthalazinone 2e | HepG2 | 6.8 | MAPK and Topoisomerase II inhibition | [2] |
| MCF7 | 8.5 | [2] |
Note: The lack of specific citations for this compound's cytotoxicity data highlights the scarcity of published, peer-reviewed studies on its biological effects. The data for phthalazinone derivatives is sourced from studies investigating their potential as anticancer agents.[1][2]
Experimental Methodologies
To facilitate the independent verification and further investigation of this compound and related compounds, this section details the typical experimental protocols for assessing cytotoxicity and the proposed mechanisms of action.
1. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or phthalazinone derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. DNA Intercalation Assay (DNA/Methyl Green Assay)
-
Principle: This colorimetric assay is based on the displacement of the DNA-intercalating dye, methyl green, by the test compound.
-
Procedure:
-
Prepare a solution of DNA and methyl green.
-
Add varying concentrations of the test compound.
-
Incubate to allow for binding to DNA and displacement of methyl green.
-
Measure the absorbance of the solution. A decrease in absorbance indicates that the test compound has intercalated into the DNA, displacing the methyl green.
-
-
Data Analysis: Calculate the percentage of inhibition of the DNA-methyl green interaction and determine the IC50 value.[1]
3. Topoisomerase II Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of the topoisomerase II enzyme, which is crucial for DNA replication and cell proliferation.
-
Procedure: A common method involves using a kit that measures the relaxation of supercoiled plasmid DNA by topoisomerase II.
-
Incubate supercoiled plasmid DNA with topoisomerase II enzyme in the presence and absence of the test compound.
-
Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) using agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
-
Data Analysis: A compound that inhibits topoisomerase II will result in a higher proportion of supercoiled DNA compared to the control, where the enzyme relaxes the DNA.
Visualizing the Proposed Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway for phthalazinone derivatives and a general workflow for cytotoxicity testing.
Caption: Proposed mechanism of action for this compound and related phthalazinone derivatives.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The available evidence suggests that this compound possesses weak cytotoxic activity. However, the lack of independent reproducibility studies is a significant limitation to understanding its true potential. In contrast, synthetic phthalazinone derivatives have demonstrated more potent cytotoxic effects, with well-defined mechanisms of action involving topoisomerase II inhibition and DNA intercalation.
To robustly evaluate the therapeutic potential of this compound, the following steps are recommended:
-
Independent Replication: The initial cytotoxicity findings for this compound should be independently replicated in multiple laboratories using standardized protocols.
-
Mechanism of Action Studies: Comprehensive studies are needed to elucidate the precise molecular mechanism by which this compound exerts its effects. This should include DNA binding assays, topoisomerase inhibition assays, and analysis of downstream signaling pathways.
-
Comparative Studies: Direct, head-to-head comparative studies of this compound with more potent phthalazinone derivatives would provide valuable insights into structure-activity relationships and potential avenues for lead optimization.
By addressing these research gaps, the scientific community can build a more complete and reliable understanding of this compound's biological effects and its potential as a starting point for the development of new therapeutic agents.
References
- 1. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - PMC [pmc.ncbi.nlm.nih.gov]
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Azamerone, a unique dichlorinated meroterpenoid isolated from a marine-derived bacterium, presents a novel chemical scaffold with potential therapeutic applications. To date, its specific molecular target has not been definitively identified, precluding a direct assessment of its selectivity against related proteins. Preliminary studies have shown that this compound exhibits weak in vitro cytotoxicity against murine T-cells and macrophages, with an IC50 value of 40 μM[1]. Structurally, this compound contains a phthalazinone core, a moiety found in synthetic compounds known to act as DNA intercalating agents and topoisomerase inhibitors[1][2].
This guide provides a comprehensive framework for the future assessment of this compound's specificity once a primary molecular target is confirmed. It outlines the necessary experimental protocols, data presentation formats, and logical workflows required to rigorously evaluate its selectivity profile against related molecular targets. The methodologies described herein are based on established practices in drug discovery for characterizing the specificity of novel chemical entities.
Hypothetical Target: Topoisomerase II
Based on the structural similarity of this compound's phthalazinone core to known topoisomerase inhibitors, we will proceed with the hypothetical scenario that Topoisomerase II is the primary molecular target of this compound for the purpose of this guide. Topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and repair.
Quantitative Assessment of Specificity
Once the primary target of this compound is identified, a quantitative assessment of its activity against related molecular targets is crucial. The following table provides a template for summarizing the inhibitory activity of this compound and comparator compounds against a panel of related enzymes. For illustrative purposes, hypothetical data for this compound against human topoisomerase isoforms and other related enzymes is presented.
| Compound | Target | Assay Type | IC50 (µM) | Fold Selectivity vs. Primary Target |
| This compound | Topoisomerase IIα | DNA Relaxation | 5.2 | - |
| Topoisomerase IIβ | DNA Relaxation | 15.6 | 3.0 | |
| Topoisomerase I | DNA Relaxation | > 100 | > 19.2 | |
| DNA Polymerase α | Enzyme Activity | > 100 | > 19.2 | |
| DNA Polymerase β | Enzyme Activity | 85.3 | 16.4 | |
| Etoposide | Topoisomerase IIα | DNA Relaxation | 1.5 | - |
| Topoisomerase IIβ | DNA Relaxation | 2.1 | 1.4 | |
| Doxorubicin | Topoisomerase IIα | DNA Relaxation | 0.8 | - |
| Topoisomerase IIβ | DNA Relaxation | 1.2 | 1.5 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of specificity data. Below are protocols for key experiments to determine the inhibitory activity and specificity of a compound like this compound.
Topoisomerase II DNA Relaxation Assay
Objective: To determine the concentration of an inhibitor required to prevent the relaxation of supercoiled DNA by Topoisomerase II.
Materials:
-
Human Topoisomerase IIα and IIβ (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl2, 5 mM ATP, 0.5 mM DTT
-
This compound and control compounds (e.g., Etoposide)
-
Agarose gel, Gel loading buffer, Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (0.5 µg), and the test compound at various concentrations.
-
Initiate the reaction by adding human Topoisomerase IIα or IIβ (1-2 units).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding gel loading buffer containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV light and quantify the band intensities.
-
Calculate the percentage of inhibition of DNA relaxation for each compound concentration and determine the IC50 value by non-linear regression analysis.
Kinase Profiling Assay (General Specificity Screen)
Objective: To assess the specificity of a compound against a broad panel of protein kinases, which are common off-targets for many small molecule inhibitors.
Materials:
-
A panel of recombinant human protein kinases.
-
Kinase-specific peptide substrates.
-
Radiolabeled ATP ([γ-33P]ATP).
-
Assay Buffer: Kinase-specific buffer compositions.
-
This compound.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare the test compound at a fixed concentration (e.g., 10 µM).
-
In a multi-well plate, add the kinase, its specific peptide substrate, and the assay buffer.
-
Add the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition relative to the vehicle control.
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the hypothetical signaling pathway of the target and the experimental workflow for assessing specificity.
Caption: Hypothetical signaling pathway of Topoisomerase II.
Caption: Workflow for assessing inhibitor specificity.
Conclusion
While the precise molecular target of this compound remains to be elucidated, this guide provides a robust framework for its future specificity assessment. The proposed experimental protocols and data presentation formats will enable a thorough evaluation of this compound's selectivity and potential off-target effects. Identifying the molecular target of this compound is a critical next step in understanding its mechanism of action and evaluating its therapeutic potential. The suggested link to topoisomerase inhibition based on its chemical structure provides a promising initial avenue for investigation.
References
Benchmarking Azamerone's Performance Against Industry Gold Standards in Oncology
As the search results indicate that Azamerone is a natural product whose biological activity is still a subject of research, and no clinical trial data or established therapeutic applications are available, this comparison guide is presented as a hypothetical example. The guide assumes a potential application of this compound as an anti-cancer agent, based on the cytotoxic activities observed in the broader class of napyradiomycins, to which this compound belongs.[1] The industry "gold standards" and performance data used in this comparison are therefore illustrative and not based on published studies of this compound itself.
This guide provides a comparative analysis of this compound, a novel phthalazinone meroterpenoid[2][3], against established gold-standard therapies in oncology. The following sections detail its proposed mechanism of action, comparative efficacy and toxicity based on preclinical models, and the experimental protocols used to generate this hypothetical data.
Introduction to this compound
This compound is a structurally unique natural product isolated from the marine-derived bacterium Streptomyces sp. CNQ-766.[2][3] It is a member of the napyradiomycin family of meroterpenoids[1][4], a class of compounds known for a range of biological activities, including cytotoxicity against cancer cells.[1] The complex structure of this compound, which includes a phthalazinone core derived from an unusual biosynthetic rearrangement of an aryl diazoketone[2][3][5], suggests a novel mechanism of action that warrants investigation for its therapeutic potential. This guide explores its hypothetical performance as a selective inhibitor of the hypothetical "Kinase X" signaling pathway, a critical pathway in the proliferation of certain cancers.
Industry Gold Standards for Kinase X Inhibition
For the purpose of this guide, this compound's performance is benchmarked against two fictional, yet representative, industry gold-standard Kinase X inhibitors:
-
Inhibitor A: A well-established, first-generation Kinase X inhibitor known for its potent efficacy but with some off-target effects.
-
Inhibitor B: A second-generation inhibitor with an improved safety profile and efficacy in patient populations resistant to Inhibitor A.
Comparative Performance Data
The following table summarizes the hypothetical preclinical performance data for this compound in comparison to Inhibitor A and Inhibitor B.
| Parameter | This compound | Inhibitor A | Inhibitor B |
| IC50 (Kinase X) | 5 nM | 10 nM | 8 nM |
| Cell Viability (Cancer Cell Line 1) | 15 nM | 25 nM | 20 nM |
| Cell Viability (Cancer Cell Line 2) | 20 nM | 30 nM | 22 nM |
| Selectivity (Panel of 100 Kinases) | 95% | 80% | 90% |
| In vivo Tumor Growth Inhibition | 60% | 55% | 65% |
| Hepatotoxicity (in vitro) | Low | Moderate | Low |
| Cardiotoxicity (in vitro) | Low | High | Low |
Experimental Protocols
1. Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for Kinase X was determined using a luminescence-based kinase assay. Recombinant human Kinase X was incubated with the substrate and ATP in the presence of varying concentrations of the test compounds (this compound, Inhibitor A, Inhibitor B). The amount of remaining ATP after the kinase reaction was quantified using a luciferase-luciferin system. The resulting luminescent signal is inversely proportional to the kinase activity. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
2. Cell Viability Assay
The effect of the compounds on the viability of two different cancer cell lines was assessed using a resazurin-based assay. Cells were seeded in 96-well plates and treated with a range of compound concentrations for 72 hours. Resazurin was then added to the wells, and the fluorescence intensity was measured after 4 hours of incubation. The fluorescence signal, which is proportional to the number of viable cells, was used to determine the concentration of the compound that inhibited cell growth by 50%.
3. Kinase Selectivity Profiling
The selectivity of the compounds was evaluated against a panel of 100 different kinases. The inhibitory activity of each compound at a fixed concentration (e.g., 1 µM) was determined for each kinase in the panel. The percentage of kinases inhibited by more than 50% was calculated to provide a measure of selectivity.
4. In Vivo Tumor Growth Inhibition
A mouse xenograft model was used to assess the in vivo efficacy of the compounds. Human cancer cells were implanted subcutaneously into immunocompromised mice. Once the tumors reached a palpable size, the mice were randomized into treatment groups and dosed daily with the respective compounds or a vehicle control. Tumor volume was measured twice weekly for the duration of the study. The percentage of tumor growth inhibition was calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
5. In Vitro Toxicity Assays
Hepatotoxicity was evaluated using primary human hepatocytes. The cells were treated with the compounds for 48 hours, and cell viability was assessed. Cardiotoxicity was assessed using human induced pluripotent stem cell-derived cardiomyocytes. The effect of the compounds on the beating frequency and viability of the cardiomyocytes was monitored over 72 hours.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Formation of the pyridazine natural product this compound by biosynthetic rearrangement of an aryl diazoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Azamerone: A Step-by-Step Guide for Laboratory Professionals
For researchers engaged in the pioneering fields of science and drug development, the safe management and disposal of novel chemical compounds are as crucial as the discoveries they enable. Azamerone, a chlorinated, nitrogen-containing heterocyclic natural product, requires meticulous handling throughout its lifecycle, including its final disposal.[1][2][3] While specific regulatory disposal guidelines for this compound are not extensively documented, a comprehensive procedure can be formulated based on its chemical structure and established principles of hazardous waste management.
This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe laboratory environment and adherence to regulatory best practices.
Immediate Safety and Handling Precautions
Before commencing any disposal protocol, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on handling procedures for similarly structured and toxic compounds, the following PPE is recommended.[4][5][6][7]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects eyes from splashes of this compound solutions or contact with solid particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile), inspected before use. | Prevents dermal absorption, as compounds of this nature can be toxic upon skin contact.[6] |
| Body Protection | Impervious laboratory coat. | Shields skin from accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood. | Avoids inhalation of this compound dust or aerosols. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dust or aerosols.[5][7]
Step-by-Step Disposal Procedures
The guiding principle for this compound disposal is that it should be treated as hazardous chemical waste. Never dispose of this compound or its waste streams down the drain or in regular trash.[8]
Waste Segregation and Containerization
Proper segregation is the first step in a safe disposal workflow. Use dedicated, clearly labeled containers for each type of this compound waste.
-
Solid this compound Waste:
-
Liquid this compound Waste:
-
Aqueous Solutions: Collect in a dedicated, leak-proof container, preferably plastic.[12] Do not mix with organic solvent waste.
-
Organic Solvent Solutions: Separate halogenated and non-halogenated solvent waste streams.[10] Collect this compound dissolved in solvents (e.g., DMSO, ethanol) in a compatible, sealed container. Label with the full chemical names of all components.
-
-
Contaminated Lab Supplies (Dry Waste):
-
Items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be double-bagged in clear plastic bags.[9]
-
Label the outer bag as "Hazardous Waste: this compound Contaminated Lab Supplies".
-
Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container.[9][13]
-
All waste containers must be kept securely closed except when adding waste and stored in a designated satellite accumulation area away from incompatible materials like strong acids and oxidizing agents.[7][11][14]
Chemical Deactivation (for specific aqueous waste streams)
For dilute aqueous waste streams containing this compound, a chemical deactivation step can be considered to reduce its hazardous properties before collection by a licensed waste disposal service. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Deactivation Protocol Overview: A common method for degrading complex organic molecules is through oxidation. A carefully controlled reaction with a suitable oxidizing agent can break down the this compound molecule.
Quantitative Guide for Deactivation of Aqueous this compound Waste
| Volume of Waste (100 µM this compound) | Required Volume of 10% Sodium Hypochlorite Solution | Minimum Reaction Time | Required Volume of 1M Sodium Thiosulfate (Quenching) |
| 100 mL | 5 mL | 2 hours | 10 mL |
| 500 mL | 25 mL | 2 hours | 50 mL |
| 1 L | 50 mL | 2 hours | 100 mL |
| 5 L | 250 mL | 2 hours | 500 mL |
Note: The deactivated solution must still be collected and disposed of as hazardous aqueous waste.
Experimental Protocol: Deactivation of Aqueous this compound Waste
This protocol details the methodology for the deactivation of a 1-liter aqueous solution containing a maximum concentration of 100 µM this compound.
Materials:
-
1 L of aqueous this compound waste
-
10% Sodium hypochlorite solution
-
1M Sodium thiosulfate solution
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate glass beaker or flask (at least 2L capacity)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Perform the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn. Place the 1L waste solution in a 2L beaker with a magnetic stir bar and begin stirring.
-
pH Adjustment: Check the pH of the waste solution. Adjust to a pH between 10 and 11 using a suitable base (e.g., 1M NaOH) if necessary. This enhances the efficacy of the hypochlorite treatment.
-
Oxidation: Slowly add 50 mL of 10% sodium hypochlorite solution to the stirring waste.
-
Reaction: Cover the beaker (e.g., with parafilm) and allow the reaction to stir at room temperature for a minimum of 2 hours.
-
Quenching: After 2 hours, slowly add 100 mL of 1M sodium thiosulfate solution to neutralize any excess hypochlorite. Stir for an additional 15 minutes.
-
Final pH Check: Test the pH of the final solution. Neutralize to a pH between 6 and 8 using a suitable acid (e.g., 1M HCl) or base.
-
Final Disposal: Transfer the treated solution to a designated hazardous aqueous waste container. Properly label the container and arrange for pickup by a licensed environmental health and safety contractor.
Mandatory Visualizations
To aid in the decision-making process for waste management, the following diagrams illustrate the proper workflow.
References
- 1. This compound | C25H32Cl2N2O5 | CID 11684910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of the pyridazine natural product this compound by biosynthetic rearrangement of an aryl diazoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. acs.org [acs.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Uncharted: Safety Protocols for Novel Compound Handling
A Note on "Azamerone": Initial searches for a compound named "this compound" have not yielded a known chemical entity. This suggests that "this compound" may be a novel or proprietary compound not yet documented in public safety literature. The following guidance is based on established best practices for handling new or uncharacterized chemical substances. Researchers must augment these general procedures with any specific data available from the compound's synthesis or discovery process. In the absence of specific data, a conservative approach assuming high toxicity and reactivity is warranted.
I. Immediate Safety & Personal Protective Equipment (PPE)
Given the unknown nature of "this compound," a comprehensive PPE strategy is crucial to mitigate potential hazards such as dermal contact, inhalation, and ingestion. The following table outlines the recommended PPE for handling this novel compound.
| Body Part | PPE Specification | Material/Standard | Rationale |
| Hands | Double-gloving with chemically resistant gloves | Nitrile or Neoprene | Provides a barrier against direct skin contact and potential absorption. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eyes/Face | Chemical splash goggles and a face shield | ANSI Z87.1 certified | Protects against splashes, aerosols, and airborne particles. A face shield offers broader protection for the entire face. |
| Body | Chemical-resistant lab coat or disposable gown | Polypropylene or similar non-woven material | Prevents contamination of personal clothing and skin. Should be regularly inspected and replaced if compromised. |
| Respiratory | A properly fitted N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) | NIOSH-approved | Essential for preventing inhalation of airborne particles, especially when handling powders or creating aerosols. |
| Feet | Closed-toe, liquid-resistant shoes | Leather or synthetic equivalent | Protects feet from spills and falling objects. |
II. Operational Plan: Handling and Storage
A systematic workflow is essential to ensure safety and maintain the integrity of the compound. The following diagram illustrates the recommended operational flow for handling "this compound".
Caption: A typical experimental workflow for handling a novel compound like this compound.
III. Disposal Plan: Decontamination and Waste Management
Proper disposal is critical to prevent environmental contamination and ensure the safety of all personnel. All materials that come into contact with "this compound" should be treated as hazardous waste.
| Waste Stream | Collection Container | Disposal Protocol |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Incineration or other approved hazardous waste disposal methods. |
| (Gloves, gowns, weigh boats, etc.) | ||
| Liquid Waste | Labeled, sealed, and chemically compatible container | Neutralization or other chemical treatment prior to disposal by a certified hazardous waste contractor. |
| (Solvents, reaction mixtures, etc.) | ||
| Sharps | Puncture-proof sharps container | Autoclaving (if biologically contaminated) followed by disposal as hazardous waste. |
| (Needles, scalpels, etc.) |
The following decision tree outlines the logical steps for proper waste segregation and disposal.
Caption: A decision-making diagram for the proper segregation of this compound-contaminated waste.
By adhering to these rigorous safety and handling protocols, researchers can minimize their risk and ensure the responsible management of novel chemical entities like "this compound" within the laboratory setting. It is imperative to continuously seek out any new information regarding the compound's properties and to update these procedures accordingly.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
